What is the chemical structure of 1-(Aminomethyl)cyclopropanamine
An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanamine: Chemical Architecture, Synthesis, and Applications in Drug Development As a Senior Application Scientist specializing in synthetic methodologies and medicin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanamine: Chemical Architecture, Synthesis, and Applications in Drug Development
As a Senior Application Scientist specializing in synthetic methodologies and medicinal chemistry, I frequently encounter building blocks that, despite their low molecular weight, fundamentally alter the pharmacokinetic landscape of a drug candidate. 1-(Aminomethyl)cyclopropanamine is one such molecule.
This guide provides a comprehensive, field-proven analysis of its chemical structure, a self-validating synthetic protocol, and the mechanistic reasoning behind its utility in modern drug development.
Chemical Architecture and Physicochemical Profile
1-(Aminomethyl)cyclopropanamine is a highly specialized, bifunctional aliphatic cyclic amine. Structurally, it consists of a highly strained three-membered cyclopropane ring with geminal substitution at the C1 position, bearing both an amino group (–NH₂) and an aminomethyl group (–CH₂NH₂).
This unique N–C–C–N connectivity effectively makes it a conformationally restricted 1,2-diamine. The rigidity of the cyclopropane ring locks the spatial orientation of the two nitrogen atoms, a critical feature for target-specific binding in medicinal chemistry.
Table 1: Physicochemical Profile of 1-(Aminomethyl)cyclopropanamine
Property
Value
IUPAC Name
1-(Aminomethyl)cyclopropan-1-amine
CAS Registry Number
143842-25-5 [1]
Molecular Formula
C₄H₁₀N₂
Molar Mass
86.136 g/mol
Topological Polar Surface Area (TPSA)
52.0 Ų
Hydrogen Bond Donors / Acceptors
2 / 2
Physical State
Liquid (Free base) / Solid (Dihydrochloride salt)
Strategic Synthesis: The Vergne-Aitken-Husson Protocol
In my experience scaling up aliphatic amine syntheses, the primary challenge is preventing the over-alkylation or dimerization of the highly nucleophilic primary amine products. The industry-standard methodology for synthesizing 1-(aminomethyl)cyclopropanamine relies on the catalytic hydrogenation of 1-amino-1-cyclopropanecarbonitrile, a protocol originally established by Vergne, Aitken, and Husson in 1992 [2].
Step-by-Step Methodology
This protocol is designed to be a self-validating system; the visual and analytical cues at each step ensure high fidelity before proceeding.
Precursor Preparation: Dissolve 1-amino-1-cyclopropanecarbonitrile hydrochloride (SM) in anhydrous methanol.
Causality: Methanol is chosen over less polar solvents because it fully solubilizes the polar hydrochloride salt and facilitates optimal hydrogen transfer at the catalyst surface.
Ammonia Addition (Critical Step): Introduce a solution of 7N ammonia in methanol to the reaction mixture.
Causality: During the reduction of the nitrile (–C≡N) to the amine (–CH₂NH₂), a highly reactive imine intermediate is formed. Without excess ammonia, the newly formed primary amine will attack this imine, leading to unwanted secondary amine dimers. Ammonia outcompetes the product, ensuring exclusive selectivity for the primary amine.
Catalyst Loading: Under a strict argon atmosphere, carefully add Palladium on Carbon (Pd/C, 10 wt%) or Raney Nickel.
Hydrogenation: Purge the vessel with H₂ gas and maintain a pressurized atmosphere (typically 1–5 atm) while stirring vigorously at 25°C for 12–24 hours.
Analytical Validation: Monitor the reaction via IR spectroscopy. The reaction is deemed complete when the sharp, distinct nitrile stretch at ~2250 cm⁻¹ completely disappears.
Workup: Filter the suspension through a Celite pad.
Causality: Pd/C is highly pyrophoric when dry. Celite ensures the safe, efficient removal of the fine catalyst particles without clogging the filter or exposing dry catalyst to oxygen. Concentrate the filtrate in vacuo to yield the product.
Figure 1: Synthetic workflow for 1-(Aminomethyl)cyclopropanamine via catalytic hydrogenation.
Applications in Drug Development
The incorporation of the 1-(aminomethyl)cyclopropanamine scaffold into a drug candidate is rarely accidental; it is a deliberate structural intervention used to solve specific pharmacological problems.
Conformational Restriction
Flexible alkyl chains often suffer from a high entropic penalty when binding to a target protein, as they must "freeze" into a specific conformation. The cyclopropane ring pre-organizes the 1,2-diamine motif, locking it into a bioactive geometry. This restriction drastically lowers the entropic cost of binding, often translating to a higher binding affinity (lower IC₅₀) for the target receptor or enzyme.
Metabolic Stability
Straight-chain diamines are highly susceptible to oxidative deamination by Cytochrome P450 enzymes and monoamine oxidases (MAOs) due to the presence of accessible α-hydrogens. The cyclopropyl ring lacks these vulnerable straight-chain α-hydrogens and introduces significant steric hindrance, effectively shielding the molecule from rapid metabolic degradation and improving its half-life in vivo.
Synthesis of Kinase Inhibitors
Because it functions as a 1,2-diamine, 1-(aminomethyl)cyclopropanamine is an elite building block for constructing complex heterocycles, such as pyrimidines, imidazolidines, and spirocyclic aza-carbolines. Notably, this exact molecule has been heavily utilized in patent literature for the development of Pim kinase inhibitors (specifically Pim-1 and Pim-2) [3]. These kinases are frequently overexpressed in hematological malignancies (like acute myeloid leukemia), and the cyclopropyl-diamine motif allows for the construction of rigid, high-affinity inhibitors that fit perfectly into the kinase ATP-binding pocket.
Figure 2: Pharmacological advantages and downstream applications of the cyclopropyl scaffold.
Conclusion
1-(Aminomethyl)cyclopropanamine is far more than a simple diamine; it is a precision-engineered structural motif. By understanding the causality behind its synthesis—specifically the necessity of ammonia-mediated hydrogenation to prevent dimerization—researchers can reliably scale this intermediate. Furthermore, its ability to impart conformational rigidity and metabolic stability makes it an indispensable tool in the modern drug developer's arsenal, particularly in the highly competitive space of oncology and kinase inhibition.
References
Vergne, F.; Aitken, D. J.; Husson, H. P. "Synthesis of 1-Amino-1-(Aminomethyl)Cyclopropane and Its Monobenzamides." Journal of Organic Chemistry, 1992, 57(22), 6071–6075. Available at: [Link]
"9h-pyrrolo[2,3-b: 5,4-c'] dipyridine azacarboline derivatives, preparation thereof, and therapeutic use thereof." Google Patents, CA2756152A1.
Exploratory
Escaping Flatland: The Role of 1-(Aminomethyl)cyclopropanamine in Spirocyclic Drug Discovery
An in-depth technical guide on the role of 1-(Aminomethyl)cyclopropanamine in modern drug discovery, designed for medicinal chemists and drug development professionals. The Paradigm Shift to Three-Dimensional Pharmacopho...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the role of 1-(Aminomethyl)cyclopropanamine in modern drug discovery, designed for medicinal chemists and drug development professionals.
The Paradigm Shift to Three-Dimensional Pharmacophores
The transition from planar, sp2-rich aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. This "escape from flatland" improves physicochemical properties—notably aqueous solubility, metabolic stability, and target specificity—while mitigating off-target liabilities such as hERG channel inhibition.
Among the most versatile building blocks enabling this transition is 1-(aminomethyl)cyclopropanamine (CAS: 143842-25-5), a gem-disubstituted cyclopropane that serves as a conformationally restricted diamine pharmacophore. By acting as a foundational precursor, it allows chemists to synthesize complex spirocyclic diamines that overcome the metabolic vulnerabilities of traditional linear or monocyclic diamines.
Chemical Profiling and the Causality of Conformational Rigidity
Unlike flexible diamines (e.g., ethylenediamine) or moderately rigid systems (e.g., piperazine), 1-(aminomethyl)cyclopropanamine locks the spatial vectors of its two nitrogen atoms. The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and increased s-character in the C-C bonds. This subtly decreases the basicity of the directly attached amine compared to standard aliphatic amines, providing a tunable pKa profile that is critical for oral bioavailability.
Table 1: Physicochemical and Structural Comparison of Diamine Scaffolds
Scaffold Type
Fsp3 Fraction
Conformational Rigidity
Entropic Penalty on Binding
Steric Hindrance at N1
Ethylenediamine
1.00
Low (Highly flexible)
High
Low
Piperazine
1.00
Moderate (Chair flipping)
Moderate
Low
1-(Aminomethyl)cyclopropanamine
1.00
High (Locked vectors)
Low
High (gem-disubstituted)
The Causality of Binding: By pre-organizing the amine vectors, the entropic penalty typically incurred upon binding to a target protein is minimized. This rigidification is highly sought after in the design of [1] and advanced kinase inhibitors, where precise hydrogen-bonding geometries are required to achieve isoform selectivity.
Protocol: Regioselective Synthesis of a Diazaspiro[2]octane Scaffold
To utilize 1-(aminomethyl)cyclopropanamine in drug discovery, it is often incorporated into larger spirocyclic systems, such as 4,7-diazaspiro[2]octan-5-ones. The following self-validating protocol leverages the inherent steric disparity between the two amines to achieve regioselective cyclization without complex protecting group manipulations.
Dissolve 1-(aminomethyl)cyclopropanamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.
Add dropwise a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM over 30 minutes.
Causality: The aminomethyl group (-CH₂NH₂) is a primary, unhindered aliphatic amine, making it highly nucleophilic. Conversely, the cyclopropylamine (-NH₂) is attached to a fully substituted carbon (gem-disubstituted), rendering it sterically encumbered. Operating at 0 °C maximizes the kinetic difference, resulting in >95% regioselective protection of the aminomethyl group.
Step 2: Acylation of the Hindered Amine
To the crude mono-protected intermediate, add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and cool the system to -10 °C.
Slowly add chloroacetyl chloride (1.1 eq). Stir for 2 hours, allowing the reaction to naturally warm to room temperature.
Causality: Chloroacetyl chloride is a highly reactive electrophile capable of overcoming the steric hindrance of the cyclopropylamine, efficiently forming a chloroacetamide intermediate where bulkier electrophiles would fail.
Step 3: Intramolecular Cyclization (Spiro-fusion)
Remove the Boc protecting group by treating the intermediate with 4M HCl in dioxane for 1 hour at room temperature. Concentrate in vacuo.
Dissolve the resulting hydrochloride salt in anhydrous acetonitrile. Add K₂CO₃ (3.0 eq) and heat to 70 °C for 12 hours.
Causality: The deprotected primary amine acts as an internal nucleophile, displacing the primary alkyl chloride in a 6-exo-tet cyclization. The rigid geometry of the cyclopropane ring perfectly aligns the nucleophile and electrophile, driving the formation of the 4,7-diazaspiro[2]octan-5-one scaffold in high yield.
Visualizing the Synthesis Workflow
Synthesis workflow of a spirocyclic scaffold from 1-(aminomethyl)cyclopropanamine.
Pharmacological Impact in Drug Discovery
Spirocyclic diamines derived from precursors like 1-(aminomethyl)cyclopropanamine have shown profound success in recent medicinal chemistry campaigns. By replacing flat, flexible diamines with spirocyclic derivatives, researchers can[3].
Furthermore, in antibacterial research, the incorporation of spirocyclic diamines into the C7 position of fluoroquinolones drastically improves activity against resistant strains. The spirocycle's bulk and 3D topology prevent the rapid efflux of the drug by bacterial pumps—a causality directly linked to the[2].
Visualizing the Pharmacological Impact
Pharmacological benefits of integrating spirocyclic diamines into drug scaffolds.
Conclusion
1-(Aminomethyl)cyclopropanamine is a highly functionalized, sterically differentiated building block that empowers the synthesis of complex spirocyclic diamines. By understanding the causality behind its reactivity—specifically the steric disparity between its two amine groups—medicinal chemists can efficiently construct 3D pharmacophores that navigate the stringent ADME/Tox requirements of modern drug discovery.
References
Kung, D. W., et al. "Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase." Bioorganic & Medicinal Chemistry Letters, 25(22), 5352-5356 (2015). URL:[Link]
Carrel, A., et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta, 109(1) (2025). URL:[Link]
Chalyk, B., et al. "Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery." Chemistry–A European Journal, 23(66), 16782-16786 (2017). URL:[Link]
Pharmacokinetic Profiling of 1-(Aminomethyl)cyclopropanamine Derivatives: A Technical Guide for Preclinical Development
The Rationale: Structural Significance and Metabolic Liabilities The 1-(aminomethyl)cyclopropanamine pharmacophore (CAS 143842-25-5) is a highly specialized gem-diamine building block[1]. It is increasingly utilized in t...
Author: BenchChem Technical Support Team. Date: April 2026
The Rationale: Structural Significance and Metabolic Liabilities
The 1-(aminomethyl)cyclopropanamine pharmacophore (CAS 143842-25-5) is a highly specialized gem-diamine building block[1]. It is increasingly utilized in the design of advanced kinase inhibitors (e.g., Pim-1, EGFR) and epigenetic modulators[2]. The incorporation of the cyclopropyl ring restricts the conformational flexibility of the diamine, enhancing target affinity while fundamentally altering the molecule's physicochemical properties—most notably by lowering the pKa of the adjacent amines compared to linear alkyl diamines.
However, cyclopropylamines present a notorious challenge in Drug Metabolism and Pharmacokinetics (DMPK). They are well-documented mechanism-based (suicide) inhibitors of Cytochrome P450 (CYP450) enzymes and Monoamine Oxidases (MAO)[3],[4]. The primary metabolic liability is a single-electron transfer (SET) or proton-coupled electron transfer (PCET) at the nitrogen atom[5]. This initiates a rapid scission of the cyclopropane ring, generating a highly reactive carbon-centered radical that subsequently oxidizes into an α,β-unsaturated aldehyde[6]. This electrophilic species can covalently bind to hepatic proteins, a mechanism directly implicated in the idiosyncratic hepatotoxicity of drugs like trovafloxacin[6].
Therefore, the pharmacokinetic (PK) profiling of 1-(aminomethyl)cyclopropanamine derivatives must rigorously evaluate both standard ADME parameters and the potential for reactive metabolite formation.
Fig 1. Step-by-step pharmacokinetic profiling workflow for cyclopropanamine derivatives.
In Vitro ADME and Reactive Metabolite Profiling
Because of the severe risk of ring-opening, standard metabolic stability assays (using human liver microsomes or hepatocytes) must be coupled with reactive metabolite trapping.
Protocol 1: In Vitro GSH Trapping Assay for Ring-Opened Electrophiles
Causality & Rationale: Glutathione (GSH) acts as a surrogate nucleophile to trap α,β-unsaturated aldehydes generated from CYP450 or MAO-mediated ring scission, forming stable adducts detectable by LC-MS/MS. This creates a self-validating system: the absence of GSH adducts confirms that the specific substitution pattern on the 1-(aminomethyl)cyclopropanamine scaffold successfully sterically shields the nitrogen from SET/PCET[6].
Step-by-Step Methodology:
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
Matrix Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 1.0 mg/mL.
Substrate & Trapping Agent: Spike in the test 1-(aminomethyl)cyclopropanamine derivative (final concentration: 10 µM) and reduced Glutathione (GSH, final concentration: 5 mM).
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration: 1 mM).
Incubation: Incubate the mixture at 37°C for 60 minutes in a shaking water bath.
Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal isotopic standard.
Extraction & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS using a neutral loss scan of m/z 129 (characteristic of GSH conjugates) to identify reactive adducts.
Fig 2. CYP450/MAO-mediated ring-opening metabolic pathway versus stabilized derivative pathway.
In Vivo Pharmacokinetic Profiling
Once in vitro stability is confirmed and reactive liabilities are ruled out, the derivative advances to in vivo profiling to establish systemic exposure.
Protocol 2: In Vivo IV/PO PK Study in Sprague-Dawley Rats
Causality & Rationale: To determine systemic clearance (CL), volume of distribution (Vdss), and oral bioavailability (F%). The highly polar nature of the gem-diamine requires specialized formulation to prevent precipitation and specific bioanalytical techniques to ensure accurate quantification.
Step-by-Step Methodology:
Formulation:
Intravenous (IV) Dose (1 mg/kg): Dissolve the compound in 5% DMSO / 10% Solutol HS 15 / 85% Saline to ensure complete solubilization of the basic amines.
Oral (PO) Dose (5 mg/kg): Suspend in 0.5% Methylcellulose (MC) in purified water.
Dosing: Administer to male Sprague-Dawley rats (n=3 per route; 200-250g) equipped with jugular vein cannulas.
Sampling: Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA-coated tubes.
Plasma Separation: Centrifuge immediately at 3,000 x g for 10 minutes at 4°C. Store plasma at -80°C.
Bioanalytical Extraction: Aliquot 50 µL of plasma and precipitate proteins with 150 µL of acetonitrile containing 0.1% formic acid and an internal standard. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.
LC-MS/MS Quantification (Critical Step): Due to the extreme polarity of the 1-(aminomethyl)cyclopropanamine moiety, standard C18 columns yield poor retention and ion suppression. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters XBridge BEH Amide column) with a mobile phase of Acetonitrile/Water containing 10 mM Ammonium Formate (pH 3.0) to achieve sharp peak shapes and robust retention.
Data Presentation and Parameter Analysis
The resulting concentration-time data is subjected to Non-Compartmental Analysis (NCA). Below is a representative data set for a highly optimized, sterically shielded 1-(aminomethyl)cyclopropanamine derivative.
Table 1: Representative Pharmacokinetic Parameters of a Stabilized 1-(Aminomethyl)cyclopropanamine Kinase Inhibitor in SD Rats
PK Parameter
IV Administration (1 mg/kg)
PO Administration (5 mg/kg)
Mechanistic Interpretation
Cmax (ng/mL)
840 ± 65
1,250 ± 110
High aqueous solubility of the diamine drives rapid absorption.
Tmax (h)
N/A
1.0 ± 0.5
Indicates rapid gastric emptying and intestinal permeability.
AUC₀₋inf (h*ng/mL)
1,450 ± 120
4,350 ± 310
Robust systemic exposure due to evasion of first-pass MAO metabolism.
Clearance (mL/min/kg)
11.5 ± 1.2
N/A
Low clearance (<30% of hepatic blood flow) confirms metabolic stability.
Vdss (L/kg)
2.8 ± 0.4
N/A
High volume of distribution driven by the basic amines partitioning into tissues.
Bioavailability (F%)
N/A
60.0%
Excellent oral bioavailability for a polar diamine scaffold.
Mechanistic Insights and Conclusion
The causality behind the PK parameters of optimized 1-(aminomethyl)cyclopropanamine derivatives lies fundamentally in steric hindrance. Unsubstituted cyclopropylamines are rapidly cleared via MAO and CYP1A2, leading to toxic adducts[3],[6]. However, by functionalizing the aminomethyl group or adding bulky substituents to the cyclopropane ring, medicinal chemists can block the initial electron transfer[4].
This targeted structural modification prevents ring-opening, resulting in the low systemic clearance and extended half-life seen in Table 1. By utilizing the rigorous in vitro trapping and specialized HILIC-based in vivo workflows detailed in this guide, development teams can confidently transform this complex metabolic liability into a robust, highly bioavailable drug scaffold.
References
Title: Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes.
Source: Archives of Biochemistry and Biophysics (2005).
URL: [Link]
Title: In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity.
Source: Chemical Research in Toxicology (2008).
URL: [Link]
Title: cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.
Source: FEBS Journal (2015).
URL: [Link]
Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference.
Source: Frontiers in Chemistry (2017).
URL: [Link]
Mechanism of action of 1-(Aminomethyl)cyclopropanamine in medicinal chemistry
An In-Depth Technical Guide to the Mechanism of Action of 1-(Aminomethyl)cyclopropanamine Derivatives in Medicinal Chemistry Introduction: The Rise of a Privileged Scaffold in Epigenetic Drug Discovery In the landscape o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action of 1-(Aminomethyl)cyclopropanamine Derivatives in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold in Epigenetic Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for drug discovery. The cyclopropylamine moiety is a prime example of such a scaffold.[1][2] Its unique combination of conformational rigidity, imposed by the strained three-membered ring, and the nucleophilic character of the amine group, makes it a powerful tool for designing potent and selective enzyme inhibitors.[1][3] This guide delves into the core mechanism of action of a specific, highly versatile class of these compounds: 1-(aminomethyl)cyclopropanamine derivatives. While not a single agent, this structural framework is central to a new generation of therapeutics targeting a critical enzyme in epigenetic regulation: Lysine-Specific Demethylase 1 (LSD1/KDM1A) .
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in regulating gene expression by removing methyl groups from histone proteins.[4][5] Specifically, it demethylates mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[4][5] Overexpression of LSD1 is a hallmark of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, where it contributes to oncogenesis by silencing tumor suppressor genes and blocking cellular differentiation.[4][6][7][8] This has established LSD1 as a high-priority target for cancer therapy.[7][9]
This document, intended for researchers and drug development professionals, provides a detailed exploration of how 1-(aminomethyl)cyclopropanamine-based molecules function as potent LSD1 inhibitors. We will dissect the molecular interactions, explore the structure-activity relationships that drive potency and selectivity, and provide validated experimental protocols for their evaluation.
Section 1: The Core Pharmacophore: The Cyclopropylamine Moiety
The therapeutic potential of cyclopropylamine-based compounds is fundamentally rooted in the chemical properties of the cyclopropane ring. Unlike more flexible alkyl chains, the cyclopropane ring is a rigid structure that can orient the amine group in a precise conformation for optimal interaction with an enzyme's active site.[3] This ring strain also enhances the reactivity of adjacent functional groups.[1]
The 1-(aminomethyl)cyclopropanamine scaffold is a modification of the well-known inhibitor trans-2-phenylcyclopropylamine (2-PCPA), also known as tranylcypromine.[10][11] Tranylcypromine was originally developed as an antidepressant that irreversibly inhibits monoamine oxidases (MAOs), enzymes that share mechanistic similarities with LSD1.[11][12] The discovery that tranylcypromine also inhibits LSD1 opened a new chapter in epigenetic drug design.[10][12] The aminomethyl group at the 1-position serves as a critical linker, providing a vector for chemical modification to improve potency, selectivity, and pharmacokinetic properties, distinguishing this class from simpler cyclopropylamines.
Section 2: The Primary Target: Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a member of the FAD-dependent amine oxidase family.[9] Its catalytic activity is central to epigenetic control. By removing methyl marks from H3K4, a mark generally associated with active transcription, LSD1 can repress gene expression. Conversely, by demethylating H3K9, a mark associated with transcriptional repression, it can activate gene expression. This dual functionality allows LSD1 to participate in complex gene regulatory networks.
Beyond histones, LSD1 also demethylates non-histone proteins like p53 and DNMT1, further expanding its regulatory influence.[8] In many cancers, LSD1 is overexpressed and forms part of repressive complexes that silence genes required for cell differentiation.[4][6] Therefore, inhibiting LSD1 can reactivate these silenced genes, forcing cancer cells to differentiate and lose their proliferative capacity, making it a powerful therapeutic strategy, particularly in hematological malignancies like AML.[6][13]
Caption: Role of the LSD1/CoREST complex in transcriptional repression.
Section 3: The Mechanism of Irreversible Inhibition
1-(Aminomethyl)cyclopropanamine derivatives act as mechanism-based inactivators of LSD1. This means the enzyme itself metabolizes the inhibitor into a reactive species that then covalently and irreversibly binds to the enzyme's FAD cofactor, permanently disabling it.[10] The process can be broken down into several key steps:
Initial Binding: The inhibitor, mimicking the structure of the natural substrate (methylated lysine), binds to the active site of LSD1.
Single-Electron Transfer (SET): The oxidized FAD cofactor in the LSD1 active site abstracts a single electron from the nitrogen atom of the cyclopropylamine.
Radical Formation and Ring Opening: This SET event generates a highly unstable aminyl radical cation. The inherent strain in the three-membered ring facilitates rapid homolytic cleavage of a carbon-carbon bond, opening the cyclopropane ring to form a distally stabilized carbon-centered radical.
Covalent Adduct Formation: This newly formed radical species then attacks the N5 or C4a position of the FAD isoalloxazine ring, forming a stable, irreversible covalent bond.
This covalent modification of the FAD cofactor renders the LSD1 enzyme permanently inactive. This irreversible mechanism provides a durable pharmacodynamic effect that can persist even after the drug has been cleared from circulation.
Caption: Mechanism-based inactivation of LSD1 by a cyclopropylamine derivative.
Section 4: Structure-Activity Relationship (SAR) and Drug Design
The true power of the 1-(aminomethyl)cyclopropanamine scaffold lies in its tunability. The aminomethyl linker allows for the attachment of various chemical groups to explore and optimize the structure-activity relationship (SAR). The goal is to enhance potency for LSD1 while increasing selectivity over the related MAO-A and MAO-B enzymes to minimize off-target effects, such as those seen with tranylcypromine.[11]
Studies have shown that introducing larger, more complex aromatic or heterocyclic groups at the end of the aminomethyl linker can significantly increase both potency and selectivity.[9][13][14] These appended groups can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues in the LSD1 substrate-binding pocket, which is larger and more accommodating than the active sites of MAOs.
Note: IC50 values are approximate and can vary based on assay conditions. Data for ORY-1001 is compiled from public sources and clinical trial information.[6][15]
The data clearly illustrates that strategic modification via the aminomethyl linker transforms a non-selective scaffold into a highly potent and selective LSD1 inhibitor, suitable for clinical development.
Section 5: Cellular and Physiological Consequences of LSD1 Inhibition
Inhibiting LSD1 in cancer cells triggers a cascade of downstream effects, primarily driven by the reactivation of silenced genes.
Induction of Differentiation: In AML, LSD1 inhibition leads to increased expression of myeloid differentiation markers like CD11b and CD86, causing leukemic blasts to mature into non-proliferating myeloid cells.[6][13][14]
Tumor Suppressor Gene Re-expression: Key tumor suppressor genes silenced by LSD1 are re-expressed, leading to cell cycle arrest and apoptosis.
Immunomodulation: LSD1 inhibition can enhance anti-tumor immunity by upregulating the expression of MHC class I molecules on cancer cells, making them more visible to the immune system. It can also modulate T-cell function.[4]
Synergy with Other Agents: LSD1 inhibitors show strong synergistic effects when combined with other anticancer agents, such as all-trans retinoic acid (ATRA) in AML or checkpoint inhibitors in solid tumors.[6][15]
Section 6: Experimental Validation Protocols
To evaluate novel 1-(aminomethyl)cyclopropanamine derivatives, a series of validated assays are required.
Protocol 1: In Vitro LSD1 Enzymatic Assay (Coupled Peroxidase Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
Principle: LSD1 demethylates its substrate, producing an amine, formaldehyde, and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), yielding a fluorescent product that can be quantified.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 50 mM HEPES, pH 7.5.
Recombinant human LSD1/CoREST complex (e.g., 5 nM final concentration).
H3K4me2 peptide substrate (e.g., 20 µM final concentration).
Test Compounds: Serially diluted in DMSO (final DMSO concentration <1%).
Add 2.5 µL of test compound or DMSO vehicle (control) to each well.
Add 5 µL of LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature (pre-incubation of enzyme and inhibitor).
Initiate the reaction by adding 2.5 µL of the H3K4me2 peptide substrate.
Incubate for 60 minutes at room temperature.
Stop the demethylation and start the detection by adding 10 µL of the Detection Mix.
Incubate for 15 minutes at room temperature, protected from light.
Data Acquisition:
Read the fluorescence intensity on a plate reader (Excitation: 540 nm, Emission: 590 nm).
Data Analysis:
Subtract background fluorescence (wells with no enzyme).
Normalize data to positive (DMSO vehicle) and negative (potent inhibitor, e.g., tranylcypromine) controls.
Calculate percent inhibition and plot against compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Cellular Differentiation Assay in AML Cells (Flow Cytometry)
This assay measures the upregulation of cell surface differentiation markers on AML cells following treatment with an LSD1 inhibitor.
Principle: LSD1 inhibition in AML cell lines (e.g., MV-4-11) induces differentiation, which can be quantified by measuring the increased expression of surface markers like CD86.[13][14]
Step-by-Step Methodology:
Cell Culture:
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Compound Treatment:
Seed cells at a density of 2 x 10⁵ cells/mL in a 24-well plate.
Treat cells with various concentrations of the test compound or DMSO vehicle.
Incubate for 72-96 hours.
Antibody Staining:
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
Resuspend cells in 100 µL of FACS buffer.
Add a fluorescently-conjugated anti-CD86 antibody (e.g., PE-conjugated).
Incubate for 30 minutes at 4°C in the dark.
Wash cells twice with FACS buffer to remove unbound antibody.
Flow Cytometry Analysis:
Resuspend cells in 300 µL of FACS buffer.
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
Data Analysis:
Gate on the live cell population.
Quantify the percentage of CD86-positive cells or the mean fluorescence intensity (MFI) of the CD86 signal.
Plot the CD86 expression level against compound concentration to determine the EC50 for differentiation induction.
Caption: Workflow for the discovery and validation of novel LSD1 inhibitors.
Section 7: Clinical Landscape and Future Directions
The promise of LSD1 inhibition has led to the development of numerous cyclopropylamine-based inhibitors that have entered clinical trials, primarily for AML and SCLC.[7][15]
Examples of Clinical-Stage LSD1 Inhibitors:
Iadademstat (ORY-1001): A potent and selective irreversible inhibitor for AML and solid tumors.[6][15]
Bomedemstat (IMG-7289): An irreversible inhibitor being investigated for myelofibrosis and other myeloid neoplasms.[6][15]
GSK-2879552: An irreversible inhibitor that was studied in SCLC and AML, though some trials were terminated.[15]
The future of this field lies in developing next-generation inhibitors with improved safety profiles and exploring novel combination therapies. There is also growing interest in dual-target inhibitors, such as compounds that inhibit both LSD1 and MAO-B for neurodegenerative diseases like Alzheimer's.[15]
Conclusion
The 1-(aminomethyl)cyclopropanamine scaffold represents a cornerstone of modern epigenetic drug discovery. Its derivatives function as highly effective mechanism-based inactivators of LSD1, forming an irreversible covalent bond with the essential FAD cofactor. Through strategic chemical modification at the aminomethyl linker, medicinal chemists have successfully designed compounds with high potency and selectivity, leading to promising clinical candidates for oncology and beyond. The ability of these molecules to induce differentiation and reactivate silenced genes provides a powerful therapeutic rationale that continues to be validated in ongoing clinical trials. A deep understanding of this mechanism of action is crucial for any scientist or researcher working to develop the next generation of epigenetic therapies.
References
Mould, D. P., et al. (2021). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 14(1), 1-19. [Link]
Noce, B., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Biochemical Pharmacology, 209, 115441. [Link]
Abdel-Magid, A. F. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. ACS Medicinal Chemistry Letters, 10(11), 1475-1477. [Link]
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]
Noce, B., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. ResearchGate. [Link]
Mai, A., et al. (2023). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers in Chemistry, 11. [Link]
Sharma, S. K., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 793-836. [Link]
Itami, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University Doctoral Dissertations. [Link]
Lebœuf, H., et al. (2020). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 120(21), 12096-12185. [Link]
Wang, X., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(6), 1337-1341. [Link]
Gerbeth, M., et al. (2021). 1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: Effects of amine substitution on cell potency and in vitro PK properties. Bioorganic & Medicinal Chemistry Letters, 47, 128111. [Link]
Li, C., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry. [Link]
Honeyman, L., et al. (2015). Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044-7053. [Link]
National Cancer Institute. (n.d.). Definition of lysine-specific demethylase 1 inhibitor INCB059872. NCI Drug Dictionary. [Link]
Li, C., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335-4349. [Link]
Boff, S., et al. (2020). Pharmacological inhibition of lysine-specific demethylase 1 (LSD1) induces global transcriptional deregulation and ultrastructural alterations that impair viability in Schistosoma mansoni. PLOS Neglected Tropical Diseases, 14(7), e0008488. [Link]
Gaunt, M. J., et al. (2021). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ResearchGate. [Link]
Jia, Y., et al. (2014). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. Journal of the American Chemical Society, 136(28), 9976–9987. [Link]
LookChem. (n.d.). Cas 2516-47-4, Aminomethylcyclopropane. LookChem. [Link]
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American Elements. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine. American Elements. [Link]
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Research. [Link]
Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 102-103. [Link]
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]
Yablokov, A. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-418. [Link]
Al-Masri, Z. (2024). Aminated Cyclopropylmethylphosphonates as Potent Prostate Cancer Inhibitors. Semantic Scholar. [Link]
Li, C., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335-4349. [Link]
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Itami, K., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]
Sadowski, Z., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1567. [Link]
Literature Review and Technical Guide: Synthesis Pathways of 1-(Aminomethyl)cyclopropanamine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-(Aminomethyl)cyclopropanamine (CAS: 143842-25-5) Executive Summary 1-(Aminomethyl)cyclopropanamine is a conformationall...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound: 1-(Aminomethyl)cyclopropanamine (CAS: 143842-25-5)
Executive Summary
1-(Aminomethyl)cyclopropanamine is a conformationally restricted, geminally disubstituted cyclopropyl diamine. Its rigid three-dimensional architecture forces the primary amine and aminomethyl groups into a highly defined spatial orientation, making it an invaluable pharmacophore in medicinal chemistry (particularly for kinase and protease inhibitors) and a specialized monomer for advanced polyamides. This whitepaper critically evaluates the synthetic pathways to this molecule, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.
Structural Significance & Mechanistic Rationale
The synthesis of 1-(Aminomethyl)cyclopropanamine[1] requires navigating the inherent ring strain of the 2[2]. Standard aliphatic diamine syntheses often fail or result in ring-opening side reactions when applied to cyclopropanes.
The most robust and atom-economical route to 1-(aminomethyl)cyclopropanamine relies on the reduction of 3[3]. ACC is readily synthesized via Strecker-type reactions on cyclopropanone equivalents. The transformation of the high-oxidation-state nitrile (-CN) to a primary aminomethyl group (-CH₂NH₂) necessitates either powerful hydride donors or high-pressure catalytic hydrogenation to ensure complete conversion without compromising the strained carbocycle.
Primary Synthesis Pathways
Pathway A: Hydride Reduction of ACC
The direct reduction of ACC using Lithium Aluminum Hydride (LiAlH₄) is the standard bench-scale approach.
Causality & Expert Insight: Milder reducing agents (e.g., NaBH₄) are insufficiently nucleophilic to reduce the nitrile carbon. LiAlH₄ provides the necessary hydride transfer, but the reaction is highly exothermic. To prevent thermal ring-opening of the cyclopropane, the reaction must be initiated at 0 °C in anhydrous ethereal solvents (THF) before being gradually warmed to reflux.
Pathway B: Catalytic Hydrogenation of ACC
For scale-up and GMP manufacturing, catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) is preferred to avoid pyrophoric hydride reagents[4].
Causality & Expert Insight: A critical mechanistic limitation of nitrile hydrogenation is the formation of secondary and tertiary amine byproducts. During reduction, an intermediate imine is formed. If the newly generated primary amine attacks this imine, oligomerization occurs. Conducting the reaction in 5[5] is a self-validating thermodynamic control: the excess ammonia shifts the equilibrium via Le Chatelier's principle, completely suppressing imine cross-coupling and ensuring high primary diamine fidelity.
Experimental Methodologies
Protocol A: LiAlH₄ Reduction (Bench-Scale)
Self-Validating System: This protocol utilizes a strict Fieser workup. By adhering to the exact stoichiometric ratio of water and base, the intermediate lithium aluminum alkoxide complexes are hydrolyzed into a dense, granular aluminum hydroxide precipitate. This prevents the formation of gelatinous emulsions that trap the highly polar diamine, ensuring maximum phase separation and yield.
Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend LiAlH₄ (2.0 equiv.) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.
Addition: Dissolve 1-aminocyclopropanecarbonitrile (1.0 equiv.) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes to control the exotherm.
Reduction: Remove the ice bath and heat to reflux for 4–6 hours. Validation: Monitor via FT-IR for the complete disappearance of the sharp nitrile stretch at ~2200 cm⁻¹.
Fieser Quenching: Cool the mixture to 0 °C. For every
x
grams of LiAlH₄ used, sequentially add
x
mL of distilled water (dropwise),
x
mL of 15% aqueous NaOH, and
3x
mL of distilled water.
Isolation: Stir vigorously for 15 minutes until a granular white precipitate forms. Filter through a Celite pad, washing the cake with hot THF.
Salt Formation: Concentrate the filtrate in vacuo. To isolate the bench-stable product, dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas to precipitate 1-(aminomethyl)cyclopropanamine dihydrochloride.
Protocol B: Raney Nickel Hydrogenation (Scale-Up)
Preparation: In a high-pressure Parr reactor, dissolve 1-aminocyclopropanecarbonitrile (1.0 equiv.) in a 7 N solution of ammonia in methanol (10 mL/mmol of substrate).
Catalyst Loading: Add an aqueous slurry of active Raney Nickel (~20% w/w relative to substrate). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.
Pressurization: Seal the reactor, purge 3x with argon, then 3x with H₂. Pressurize to 50 psi (3.4 bar) with H₂.
Hydrogenation: Stir vigorously at 25–40 °C for 12–18 hours. Validation: The reaction is complete when the pressure gauge stabilizes, indicating the cessation of hydrogen uptake.
Isolation: Vent H₂ safely, purge with argon, and filter through Celite under an argon blanket. Concentrate the filtrate to yield the target diamine.
Quantitative Pathway Comparison
Synthesis Pathway
Primary Reagents
Yield Range
Scalability
Key Advantages
Mechanistic Limitations
Hydride Reduction
ACC, LiAlH₄, THF
65 - 80%
Moderate
Direct one-step conversion; no specialized pressure equipment needed.
Pyrophoric reagents; risk of cyclopropane ring-opening if overheated.
Catalytic Hydrogenation
ACC, Raney Ni, H₂, NH₃/MeOH
70 - 85%
High
Amenable to large-scale GMP; avoids hazardous aluminum salts.
Allows for orthogonal protecting groups on the two amines.
Multi-step sequence; lower overall atom economy and yield.
Process Visualization
Figure 1: Mechanistic pathways for synthesizing 1-(aminomethyl)cyclopropanamine.
References
Benchchem. Historical and Modern Synthetic Routes to 1,1-Bis(aminomethyl)cyclopropane and its Salts. Retrieved April 2026. 2
AccelaChem. 1-(Aminomethyl)cyclopropanamine (CAS 143842-25-5) Product Data. Retrieved April 2026. 1
Organic Process Research & Development (ACS Publications). Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. Retrieved April 2026. 4
AiFChem. 1-Amino-1-cyclopropanecarbonitrile hydrochloride (CAS 127946-77-4). Retrieved April 2026. 3
Journal of Medicinal Chemistry (ACS Publications). Repurposing a Library of Human Cathepsin L Ligands: Identification of Macrocyclic Lactams as Potent Rhodesain and Trypanosoma brucei Inhibitors. Retrieved April 2026. 5
An In-depth Technical Guide to the Thermodynamic Stability and Reactivity of 1-(Aminomethyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 1-(Aminomethyl)cyclopropanamine is a fascinating molecule that marries the inherent ring strain a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-(Aminomethyl)cyclopropanamine is a fascinating molecule that marries the inherent ring strain and unique stereoelectronic properties of a cyclopropane ring with the nucleophilicity and functional versatility of two primary amine groups. This guide provides a comprehensive technical overview of its thermodynamic stability and chemical reactivity. By synthesizing data from analogous structures and computational insights, we will explore the underlying principles that govern its behavior, offering valuable perspectives for its application in medicinal chemistry and synthetic protocols. This document is intended to be a foundational resource for researchers aiming to leverage the distinct characteristics of this geminal diamino-substituted cyclopropane.
The Heart of Reactivity: Understanding the Cyclopropane Ring
The chemical behavior of 1-(Aminomethyl)cyclopropanamine is fundamentally dictated by the three-membered carbocyclic core. The cyclopropane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain.[1][2]
Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor orbital overlap, resulting in weaker "bent" or "banana" bonds.[3]
Torsional Strain: The hydrogen atoms on adjacent carbon atoms in the cyclopropane ring are eclipsed, further contributing to its inherent instability.[2][3]
This accumulated ring strain, estimated to be around 27.5 kcal/mol for the parent cyclopropane, substantially weakens the C-C bonds, making them susceptible to cleavage under various conditions.[4] Consequently, cyclopropanes can undergo a variety of ring-opening reactions, a feature that is both a challenge and an opportunity in synthetic chemistry.[5]
Thermodynamic Stability Profile
Strain Energy Considerations
The presence of two substituents on the same carbon atom (a geminal substitution pattern) can influence the overall ring strain. For 1,1-disubstituted cyclopropanes, the strain energy can be slightly altered compared to the parent cyclopropane. The electronic effects of the amino and aminomethyl groups are expected to play a role. The nitrogen atoms, with their lone pairs of electrons, can interact with the Walsh orbitals of the cyclopropane ring, potentially influencing bond strengths and overall stability.
Table 1: Estimated Thermodynamic Parameters for 1-(Aminomethyl)cyclopropanamine (Based on Analogous Compounds)
Parameter
Estimated Value
Basis for Estimation
Ring Strain Energy
~28-30 kcal/mol
Based on the parent cyclopropane and accounting for minor substituent effects.
Heat of Formation
Data not available
Would require specific calorimetric studies.
Thermal Stability
Moderate
Expected to be less stable than unstrained acyclic diamines. Decomposition may occur at elevated temperatures, potentially leading to ring-opening or polymerization. Amine degradation can be influenced by the solvent environment.[6][7]
Conformational Analysis
The substituents on the cyclopropane ring can adopt different spatial arrangements. For 1-(Aminomethyl)cyclopropanamine, rotation around the C-C and C-N bonds will lead to various conformers. The relative energies of these conformers will be influenced by steric interactions and potential intramolecular hydrogen bonding between the two amine groups. Computational modeling would be instrumental in determining the lowest energy conformation and its impact on reactivity.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of 1-(Aminomethyl)cyclopropanamine is a duality of the strained ring and the nucleophilic amine groups.
Reactions Involving the Amine Groups
The two primary amine groups are expected to exhibit typical nucleophilic behavior.
N-Acylation and N-Sulfonylation: The amine groups can readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. This is a common strategy for protecting the amine groups or for introducing new functional moieties.
N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation at each nitrogen, although controlling the degree of alkylation can be challenging.
Imine Formation: Condensation with aldehydes and ketones will form imines, which are versatile intermediates in organic synthesis.
Coordination Chemistry: The lone pairs on the nitrogen atoms make 1-(Aminomethyl)cyclopropanamine a potential bidentate ligand for metal coordination.
Reactions Driven by Ring Strain: Ring-Opening
The high ring strain is a powerful driving force for reactions that lead to the cleavage of the cyclopropane ring.[5]
Acid-Catalyzed Ring-Opening: In the presence of strong acids, protonation of a nitrogen atom can be followed by a nucleophilic attack that opens the ring. The regioselectivity of this opening will be influenced by the stability of the resulting carbocationic intermediate.
Oxidative Ring-Opening: Oxidizing agents can initiate ring-opening through radical or electron-transfer mechanisms.[8][9] For instance, certain enzymes can catalyze the oxidative deamination and ring cleavage of cyclopropylamines.[10]
Transition Metal-Catalyzed Reactions: Transition metals can insert into the C-C bonds of the cyclopropane ring, leading to a variety of ring-opened and rearranged products. This is a powerful strategy for constructing complex molecular architectures.[3]
Caption: Key reactivity pathways for 1-(Aminomethyl)cyclopropanamine.
Synthesis Strategies
While a specific, optimized protocol for 1-(Aminomethyl)cyclopropanamine is not widely published, its synthesis can be envisioned through established methods for creating cyclopropylamines and gem-diamines.
A plausible route involves the Curtius rearrangement of a suitable cyclopropane carboxylic acid derivative.
Caption: A potential synthetic workflow for the target molecule.
Experimental Protocol (Hypothetical):
Esterification: Convert 1-(cyanomethyl)cyclopropanecarboxylic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid.
Hydrazinolysis: React the resulting ester with hydrazine hydrate to form the corresponding acyl hydrazide.
Azide Formation: Treat the acyl hydrazide with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperature to form the acyl azide.
Curtius Rearrangement: Gently heat the acyl azide in the presence of benzyl alcohol to induce the Curtius rearrangement, forming a benzyl carbamate-protected aminocyclopropane.
Deprotection and Reduction: Simultaneously deprotect the carbamate via hydrogenolysis (H₂, Pd/C) and reduce the nitrile to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 1-(Aminomethyl)cyclopropanamine.
Note: This is a proposed route and would require experimental optimization and verification.
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic features of 1-(Aminomethyl)cyclopropanamine can be guided by data from analogous compounds like (aminomethyl)cyclopropane.[2][11]
Table 2: Predicted Spectroscopic Data for 1-(Aminomethyl)cyclopropanamine
Technique
Predicted Features
Rationale/Comparison
¹H NMR
- Complex multiplets for cyclopropyl protons (δ 0.2-1.0 ppm)- Singlet or multiplet for the CH₂ protons (δ ~2.5-3.0 ppm)- Broad singlets for NH₂ protons (variable chemical shift)
The cyclopropyl protons will be in a shielded environment. The methylene protons are adjacent to a nitrogen atom, causing a downfield shift. Amine protons are often broad and their chemical shift is concentration and solvent-dependent.
¹³C NMR
- Signals for cyclopropyl carbons (δ ~10-25 ppm)- Signal for the methylene carbon (δ ~40-50 ppm)- Signal for the quaternary cyclopropyl carbon (δ ~25-35 ppm)
The chemical shifts are estimated based on typical values for substituted cyclopropanes and amines.
IR Spectroscopy
- N-H stretching (two bands for primary amine) around 3300-3500 cm⁻¹- C-H stretching (cyclopropyl) just above 3000 cm⁻¹- CH₂ scissoring around 1450 cm⁻¹- C-N stretching around 1000-1200 cm⁻¹
These are characteristic vibrational modes for primary amines and cyclopropane rings.[2]
Mass Spectrometry
- Molecular ion peak (M⁺) at m/z 86- Common fragmentation patterns involving loss of NH₂ or CH₂NH₂
The molecular weight is 86.14 g/mol . Fragmentation would likely involve cleavage of the C-C and C-N bonds.
Safe Handling and Storage
Given the lack of specific safety data for 1-(Aminomethyl)cyclopropanamine, precautions should be based on closely related and potentially hazardous compounds like cyclopropylamine.[12][13]
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. The compound is likely a flammable liquid and corrosive.[12] Keep away from heat, sparks, and open flames.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and air, as amines can absorb carbon dioxide. Store away from strong oxidizing agents and acids.
Applications in Drug Discovery and Development
The cyclopropane motif is a valuable bioisostere for gem-dimethyl and other groups in drug design, often improving metabolic stability and binding affinity.[14] The presence of two amine groups in 1-(Aminomethyl)cyclopropanamine offers multiple points for derivatization, making it an attractive scaffold for creating libraries of compounds for screening. The rigid cyclopropane core can also be used to lock a molecule into a specific conformation, which can be advantageous for receptor binding.
Conclusion
1-(Aminomethyl)cyclopropanamine is a molecule with significant potential in synthetic and medicinal chemistry, primarily due to the unique reactivity conferred by its strained cyclopropane ring and the versatility of its two primary amine functionalities. While specific experimental data for this compound is limited, a thorough understanding of its thermodynamic stability and reactivity can be achieved by drawing parallels with well-studied analogous structures. This guide provides a foundational framework for researchers to approach the synthesis, handling, and application of this intriguing molecule, encouraging further experimental and computational studies to fully unlock its potential.
References
(Aminomethyl)cyclopropane, 97%. Sigma-Aldrich. (URL not available)
An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclopropanethiol. Benchchem. (URL not available)
CYCLOPROPANE RING STRAIN. (URL not available)
Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones.
Unlocking Molecular Reactivity: A Technical Guide to the Computational Analysis of Cyclopropene Ring Strain. Benchchem. (URL not available)
Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. ChemRxiv. (URL: [Link])
Synthetic Methods towards 1-Substituted Cyclopropylamines. (URL not available)
1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. (URL: [Link])
and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. PubMed. (URL: [Link])
Selectivity in Rh-catalysis with gem-difluorinated cyclopropanes. RSC Publishing. (URL not available)
Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl) cyclopropane-1-carboxylate. PubMed. (URL: [Link])
Asymmetric Synthesis of 1,2-Diamines and Their Applic
Mechanistic investigations of 1-aminocyclopropane 1-carboxylic acid oxidase with alternate cyclic and acyclic substrates. PubMed. (URL: [Link])
Impact of Solvent on the Thermal Stability of Amines. PMC. (URL: [Link])
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. (URL: [Link])
Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. (URL: [Link])
Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. (URL: [Link])
Cyclopropane ring‐opening with amine.
Near IR Spectra Collection of Common Organic Compounds (High). Bio-Rad. (URL not available)
Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. BIA - Free University of Bozen-Bolzano. (URL not available)
Computational design of generalist cyclopropanases with stereodivergent selectivity. (URL: [Link])
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC. (URL: [Link])
Synthetic methods for 1,3-diamines.
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Synthesis of 1,2-diamines. Organic Chemistry Portal. (URL: [Link])
Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. PMC. (URL: [Link])
Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience. (URL: [Link])
THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE.
(A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... ResearchGate. (URL: [Link])
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1-(Aminomethyl)cyclopropanamine molecular weight, pKa, and boiling point
An in-depth technical guide tailored for researchers, scientists, and drug development professionals. Introduction to 1-(Aminomethyl)cyclopropanamine In the landscape of modern medicinal chemistry and fragment-based drug...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide tailored for researchers, scientists, and drug development professionals.
Introduction to 1-(Aminomethyl)cyclopropanamine
In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the architectural rigidity of molecular building blocks is paramount. 1-(Aminomethyl)cyclopropanamine (CAS: ) represents a highly specialized, 1,1-disubstituted aliphatic diamine. Featuring both a primary amine and an aminomethyl group anchored to a highly strained cyclopropane ring, this molecule provides a sterically constrained, three-dimensional vector space. This structural pre-organization minimizes entropic penalties upon target binding, making it an invaluable scaffold for synthesizing macrocyclic lactams, peptidomimetics, and targeted epigenetic inhibitors.
Part 1: Physicochemical Profiling and Molecular Causality
Understanding the fundamental physicochemical properties of 1-(aminomethyl)cyclopropanamine is critical for predicting its pharmacokinetic behavior and handling it during synthesis.
Property
Value
Causality & Structural Relevance
Molecular Weight
86.14 g/mol
Calculated for C₄H₁₀N₂. The low molecular weight (<100 Da) ensures high ligand efficiency (LE), making it an ideal fragment for hit-to-lead optimization.
Boiling Point
~112.9 °C (Predicted)
Elevated due to extensive intermolecular hydrogen bonding from two primary amines. However, it is significantly lower than linear diamines (e.g., putrescine, BP ~158 °C) because the compact, spherical cyclopropane ring reduces the hydrophobic surface area available for London dispersion forces.
pKa₁ (Aminomethyl)
~9.5 – 10.5 (Predicted)
Exhibits typical basicity for an aliphatic primary amine. It is readily protonated at physiological pH (7.4), facilitating strong ionic interactions with target protein residues.
pKa₂ (Cyclopropylamine)
~6.0 – 7.5 (Predicted)
Exhibits depressed basicity. The carbon atoms in a cyclopropane ring possess higher s-character (approx. sp²·²) than standard sp³ carbons, making the ring electron-withdrawing. This effect, combined with the inductive pull of the adjacent protonated aminomethyl group, destabilizes the conjugate acid.
Density
~1.0 ± 0.1 g/cm³ (Predicted)
Reflects the dense atomic packing inherent to the strained carbocycle.
Part 2: Experimental Workflows & Synthesis Methodology
The synthesis of 1,1-diamines requires careful manipulation to avoid side reactions such as intermolecular condensation or reductive ring-opening. The most robust, field-proven route begins with 1-aminocyclopropanecarbonitrile.
Step-by-Step Methodology: Synthesis of 1-(Aminomethyl)cyclopropanamine
Step 1: Amine Masking (Boc Protection)
Procedure: Suspend 1-aminocyclopropanecarbonitrile hydrochloride in anhydrous dichloromethane (DCM). Add 2.5 equivalents of triethylamine (Et₃N) followed by 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 12 hours.
Causality: The primary amine must be masked to prevent nucleophilic attack, polymerization, or secondary amine formation during the subsequent harsh reduction step. The Boc group is specifically chosen because it is entirely stable to strong hydride reducing agents like LiAlH₄.
Validation: Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the primary amine (which stains deep purple) validates the completion of the protection step.
Step 2: Nitrile Reduction
Procedure: Dissolve the Boc-protected nitrile in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere. Slowly add 2.0 equivalents of Lithium aluminum hydride (LiAlH₄) dropwise. Gradually warm the mixture to reflux for 4 hours. Quench carefully using the Fieser method (water, 15% NaOH, water).
Causality: LiAlH₄ is a potent reducing agent required to fully reduce the polarized nitrile (-C≡N) to a primary amine (-CH₂NH₂). Despite the high ring strain of cyclopropane (~27.5 kcal/mol), LiAlH₄ selectively targets the nitrile without causing reductive ring-opening, provided the temperature gradient is strictly controlled.
Validation: Fourier-transform infrared spectroscopy (FT-IR) is the definitive validation tool here. The sharp C≡N stretch at ~2250 cm⁻¹ must completely disappear, replaced by broad N-H stretches at ~3300-3400 cm⁻¹.
Step 3: Acidic Deprotection
Procedure: Treat the reduced intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM at 0 °C for 2 hours. Concentrate under reduced pressure to yield the target diamine as a TFA salt.
Causality: Acidic conditions cleanly cleave the tert-butyl carbamate, liberating the second primary amine.
Validation: Electrospray Ionization Mass Spectrometry (ESI-MS) serves as the final validation. The presence of the molecular ion peak [M+H]⁺ at m/z 87.14 confirms the successful generation of 1-(aminomethyl)cyclopropanamine.
Figure 1: Experimental workflow for synthesizing 1-(aminomethyl)cyclopropanamine.
Part 3: Applications in Drug Development (Epigenetic Modulation)
The 1-(aminomethyl)cyclopropanamine scaffold is highly prized in the development of targeted therapeutics, most notably as an inhibitor of Lysine-specific demethylase 1 (LSD1) [1].
LSD1 is an FAD-dependent epigenetic enzyme responsible for demethylating mono- and dimethylated lysines on histone H3 (specifically H3K4 and H3K9). Overexpression of LSD1 is heavily implicated in various oncological pathways and neurodegenerative diseases.
Mechanistic Causality:
Cyclopropylamines are well-documented mechanism-based (suicide) inhibitors of FAD-dependent enzymes. When a derivative of 1-(aminomethyl)cyclopropanamine enters the LSD1 active site, the cyclopropylamine moiety undergoes a single-electron transfer to the FAD cofactor. This triggers a rapid radical-mediated ring-opening of the strained cyclopropane, forming a permanent, covalent adduct with FAD.
The unique advantage of the 1-(aminomethyl)cyclopropanamine core over simpler cyclopropylamines (like tranylcypromine) is its dual-functional nature. The cyclopropylamine acts as the covalent "warhead," while the adjacent aminomethyl group serves as a highly tunable vector. This vector can be functionalized with bulky hydrophobic or aromatic groups to specifically interact with the substrate-binding cleft of LSD1, drastically increasing target selectivity and reducing off-target MAO (Monoamine Oxidase) inhibition [2].
Figure 2: Mechanism of LSD1 inhibition by cyclopropanamine derivatives.
Conclusion
1-(Aminomethyl)cyclopropanamine is far more than a simple diamine; it is a precision-engineered chemical fragment. Its unique pKa profile, rigid sp²·² hybridized geometry, and dual-functional handles allow medicinal chemists to construct highly selective, target-oriented therapeutics. By mastering its physicochemical properties and employing rigorous, self-validating synthetic protocols, researchers can fully leverage this scaffold in the pursuit of novel epigenetic modulators and macrocyclic drugs.
References
Cyclopropanamine Compounds and Use Thereof
National Institutes of Health (PMC)
URL:[Link]
Advances in the Synthesis of Cyclopropylamines
ACS Publications (Chemical Reviews)
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Modular Synthesis of 1-(Aminomethyl)cyclopropanamine
Strategic Rationale & Causality 1-(Aminomethyl)cyclopropanamine (CAS: 143842-25-5) is a highly versatile, geminally disubstituted cyclopropane building block. Its rigid, spiro-like geometry makes it an excellent bioisost...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Causality
1-(Aminomethyl)cyclopropanamine (CAS: 143842-25-5) is a highly versatile, geminally disubstituted cyclopropane building block. Its rigid, spiro-like geometry makes it an excellent bioisostere for piperazines and ethylenediamines in medicinal chemistry, particularly in the development of Cathepsin K inhibitors and novel antimicrobial peptides [1].
While traditional syntheses of cyclopropylamines often rely on the Hofmann rearrangement of cyclopropanecarboxamides [2] or the Curtius rearrangement, these methods can be hazardous at scale due to the use of strong oxidants, halogens, or explosive azide intermediates. As an authoritative alternative, we have developed a robust, self-validating four-step protocol starting from the inexpensive and commercially available 1-aminocyclopropanecarboxylic acid (ACC) [3].
Our approach relies on a Protection → Amidation → Reduction → Deprotection sequence.
Amidation Strategy: We utilize EDC·HCl and HOBt rather than thionyl chloride (SOCl₂). Acid chlorides generate HCl in situ, which would prematurely cleave the Boc protecting group.
Reduction Strategy: Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a classic amide reducing agent, its harsh nature can trigger reductive ring-opening of highly strained cyclopropanes. BH₃·THF is milder and highly chemoselective for primary amides, leaving the Boc carbamate completely intact.
Visualizing the Synthetic Workflow
Workflow for the 4-step synthesis of 1-(Aminomethyl)cyclopropanamine from ACC.
Quantitative Data Summary
Step
Intermediate / Product
Reagents & Solvents
Time
Temp
Expected Yield
Purity (HPLC)
1
Boc-ACC
Boc₂O, NaOH, H₂O/THF
12 h
RT
92%
>98%
2
Boc-ACC-amide
EDC·HCl, HOBt, NH₄Cl, DIPEA, DMF
16 h
RT
85%
>95%
3
Boc-ACC-amine
BH₃·THF (1M), Anhydrous THF
18 h
65 °C
78%
>95%
4
Target Dihydrochloride
4M HCl in Dioxane, DCM
4 h
RT
95%
>99%
Meticulous Step-by-Step Methodologies
Step 1: Synthesis of 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid (Boc-ACC)
Preparation: Dissolve 1-aminocyclopropanecarboxylic acid (ACC, 10.0 g, 98.9 mmol) in 1M aqueous NaOH (110 mL). Add THF (110 mL) to create a homogenous biphasic mixture.
Reaction: Cool the mixture to 0 °C using an ice bath. Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 23.7 g, 108.8 mmol). Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12 hours.
Workup & Self-Validation: Wash the aqueous mixture with Diethyl Ether (2 × 50 mL). Expert Insight: This pre-wash is critical as it removes unreacted Boc₂O and non-acidic impurities before extraction, eliminating the need for column chromatography. Acidify the aqueous layer to pH 2–3 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.
Step 2: Synthesis of tert-butyl (1-carbamoylcyclopropyl)carbamate (Boc-ACC-amide)
Activation: Dissolve Boc-ACC (18.0 g, 89.4 mmol) in anhydrous DMF (150 mL). Add EDC·HCl (20.5 g, 107.3 mmol) and HOBt (14.5 g, 107.3 mmol). Stir for 15 minutes to form the active ester.
Amidation: Add Ammonium Chloride (NH₄Cl, 9.5 g, 178.8 mmol) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 46.7 mL, 268.2 mmol). Expert Insight: DIPEA is required in excess to liberate free ammonia from NH₄Cl in situ. Stir at RT for 16 hours.
Workup: Dilute the mixture with Ethyl Acetate (300 mL). Wash sequentially with 1M HCl (2 × 100 mL) to remove DIPEA, saturated aqueous NaHCO₃ (100 mL) to remove unreacted acid, and brine (100 mL). Dry over Na₂SO₄ and concentrate to yield a white solid.
Step 3: Synthesis of tert-butyl (1-(aminomethyl)cyclopropyl)carbamate (Boc-ACC-amine)
Chemoselective borane-mediated reduction mechanism of the primary amide.
Reduction: Purge a 2-neck flask containing Boc-ACC-amide (12.0 g, 60.0 mmol) with Nitrogen. Dissolve in anhydrous THF (100 mL) and cool to 0 °C. Slowly add BH₃·THF complex (1M in THF, 180 mL, 180.0 mmol) dropwise.
Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 18 hours.
Quenching & Boron Cleavage: Cool the reaction to 0 °C. Carefully quench by adding Methanol (50 mL) dropwise until hydrogen effervescence ceases. Concentrate the mixture under reduced pressure.
Expert Insight (Critical Step): The product is currently trapped as a stable amine-borane adduct (RNH₂·BH₃). To break this complex, dissolve the crude residue in Methanol (100 mL), add 10 mL of 1M NaOH, and reflux for 2 hours. Concentrate, extract with DCM, wash with brine, dry, and evaporate to yield the free amine as a colorless oil.
Step 4: Synthesis of 1-(Aminomethyl)cyclopropanamine Dihydrochloride
Deprotection: Dissolve Boc-ACC-amine (8.5 g, 45.6 mmol) in Dichloromethane (50 mL). Add 4M HCl in Dioxane (114 mL, 456 mmol). Stir vigorously at RT for 4 hours. A white precipitate will gradually form as the dihydrochloride salt crashes out of solution.
Isolation: Concentrate the suspension under reduced pressure to remove DCM and Dioxane. Triturate the resulting solid with cold Diethyl Ether (100 mL), filter through a Buchner funnel, and dry under high vacuum to afford the target compound as a highly pure, hygroscopic white powder.
Analytical Validation
To ensure the protocol acts as a self-validating system, verify the final dihydrochloride salt against the following expected Nuclear Magnetic Resonance (NMR) parameters:
¹H NMR (400 MHz, D₂O): δ 3.25 (s, 2H, -CH₂-NH₂), 1.15–1.05 (m, 2H, cyclopropane CH₂), 0.95–0.85 (m, 2H, cyclopropane CH₂). Note: The complete disappearance of the intense singlet at ~1.44 ppm confirms total removal of the tert-butyl (Boc) group.
LC-MS (ESI+): Expected m/z for [M+H]⁺ (free base C₄H₁₀N₂) = 87.1.
References
Title: Emerging Targets in Osteoporosis Disease Modification
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System
Source: Industrial & Engineering Chemistry Research
URL: [Link]
Application Note: Regioselective Peptide Coupling Strategies for 1-(Aminomethyl)cyclopropanamine Scaffolds
Executive Summary & Scope 1-(Aminomethyl)cyclopropanamine (CAS No. 143842-25-5) is a highly versatile geminal diamine building block utilized in the synthesis of constrained peptidomimetics, spirocyclic scaffolds, and no...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scope
1-(Aminomethyl)cyclopropanamine (CAS No. 143842-25-5) is a highly versatile geminal diamine building block utilized in the synthesis of constrained peptidomimetics, spirocyclic scaffolds, and novel therapeutics. The incorporation of cyclopropyl amino acid derivatives into active pharmaceutical ingredients (APIs) is a proven strategy to induce rigid conformational changes, enhance enzymatic stability against proteases, and fine-tune membrane permeability[1].
However, the presence of two distinct primary amines within close spatial proximity presents a significant synthetic challenge. This application note provides a validated, self-contained methodology for achieving regioselective acylation of 1-(aminomethyl)cyclopropanamine without relying on complex, multi-step orthogonal protection strategies. By exploiting the inherent kinetic and electronic differentiation between the two amine groups, researchers can efficiently construct complex di-acylated peptidomimetics[2][3].
Mechanistic Rationale for Regioselectivity
The successful differentiation of the two amine groups in 1-(aminomethyl)cyclopropanamine relies on their distinct steric and electronic microenvironments. Understanding this causality is critical for optimizing reaction conditions:
The Aminomethyl Group (-CH₂NH₂): This moiety functions as a standard, unhindered primary aliphatic amine. It is highly nucleophilic and readily attacks activated esters at low temperatures. Its lack of steric bulk allows for rapid, kinetically favored coupling.
The Cyclopropylamine Group (-NH₂): This amine is directly attached to the quaternary carbon of the cyclopropane ring, resulting in severe steric hindrance. Furthermore, the unique bonding of the cyclopropane ring—characterized by Walsh orbitals—imparts increased s-character to the C-C bonds. Consequently, the C-N bond exhibits increased p-character, which subtly alters the hybridization of the nitrogen lone pair, reducing its basicity and nucleophilicity compared to a standard primary amine.
By leveraging this kinetic differentiation, >95% regioselective mono-acylation at the aminomethyl position can be achieved using mild peptide coupling reagents at 0 °C. Subsequent acylation of the hindered cyclopropylamine requires forcing conditions to overcome the high activation energy barrier.
Quantitative Comparison of Coupling Conditions
The following table summarizes the optimized parameters for selectively targeting each amine group within the scaffold.
Target Amine
Steric Environment
Recommended Coupling Reagents
Acyl Donor Equivalents
Temperature
Expected Regioselectivity / Yield
-CH₂NH₂ (Aminomethyl)
Unhindered (Primary aliphatic)
EDC·HCl, HOBt, DIPEA
1.0 eq
0 °C to 25 °C
>95% regioselectivity
-NH₂ (Cyclopropyl)
Hindered (Quaternary equivalent)
HATU, HOAt, DIPEA (or Acid Chloride)
1.5 – 2.0 eq
50 °C to 60 °C
>85% conversion (Secondary step)
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure the integrity of the synthesis.
Protocol 4.1: Regioselective Mono-Acylation of the Aminomethyl Group
Objective: To selectively couple an amino acid or carboxylic acid to the highly reactive -CH₂NH₂ group while leaving the cyclopropylamine intact.
Causality & Reagent Selection: We utilize EDC·HCl and HOBt rather than highly reactive uronium salts (like HATU) to prevent over-acylation. The reaction is initiated at 0 °C to strictly enforce kinetic control, suppressing the reactivity of the hindered cyclopropylamine.
Step-by-Step Methodology:
Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration). Add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir at 0 °C for 15 minutes to form the active OBt-ester.
Amine Addition: Add 1-(aminomethyl)cyclopropanamine (1.0 eq) dropwise to the activated mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Kinetic Control: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (25 °C).
In-Process Validation: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The primary aminomethyl group should be fully consumed within 2-4 hours. The appearance of a single new peak with the mass of the mono-acylated product confirms regioselectivity.
Workup: Dilute the mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), 5% aqueous citric acid (to remove DIPEA), and brine. The water-soluble EDC-urea byproduct is effectively removed in the aqueous layers. Dry over Na₂SO₄ and concentrate under vacuum.
Protocol 4.2: Secondary Acylation of the Hindered Cyclopropylamine
Objective: To couple a second acyl donor to the sterically hindered -NH₂ group of the mono-acylated intermediate generated in Protocol 4.1.
Causality & Reagent Selection: The cyclopropylamine is highly hindered. We utilize HATU in combination with HOAt. HOAt forms a highly reactive 7-aza-OBt ester, which is less sterically demanding and more electrophilic than a standard OBt ester, facilitating nucleophilic attack by the hindered amine. Elevated temperatures are required to overcome the steric clash.
Step-by-Step Methodology:
Activation: Dissolve the second carboxylic acid (1.5 eq) in anhydrous DMF (0.2 M). Add HATU (1.45 eq) and HOAt (1.45 eq). Stir at room temperature for 10 minutes.
Coupling: Add the mono-acylated intermediate from Protocol 4.1 (1.0 eq) and DIPEA (3.0 eq).
Thermal Activation: Heat the reaction mixture to 50–60 °C using an oil bath or microwave synthesizer.
In-Process Validation: Monitor via LC-MS. Due to the steric hindrance, complete conversion may require 12–24 hours of heating. If the reaction stalls, an additional 0.5 eq of the pre-activated acid complex can be added.
Workup & Purification: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with saturated NaHCO₃ and brine. Purify the crude di-acylated peptidomimetic via reverse-phase HPLC or flash column chromatography.
Workflow Diagram
Workflow for the regioselective di-acylation of 1-(aminomethyl)cyclopropanamine.
Application Note: Highly Selective Mono-Boc-Protection of 1-(Aminomethyl)cyclopropanamine
Introduction & Strategic Overview 1-(Aminomethyl)cyclopropanamine (CAS: 143842-25-5) is a highly valuable 1,1-diamine building block frequently utilized in the synthesis of spirocyclic pharmacophores, peptidomimetics, an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Overview
1-(Aminomethyl)cyclopropanamine (CAS: 143842-25-5) is a highly valuable 1,1-diamine building block frequently utilized in the synthesis of spirocyclic pharmacophores, peptidomimetics, and kinase inhibitors. A common bottleneck in utilizing this scaffold is the selective functionalization of one amine in the presence of the other. Symmetrical and unsymmetrical diamines are notoriously prone to yielding statistical mixtures of unreacted, mono-protected, and di-protected species when treated with electrophiles like di-tert-butyl dicarbonate (Boc₂O) .
However, the unique structural topology of 1-(aminomethyl)cyclopropanamine presents a distinct electronic and steric bias. By strictly controlling the reaction kinetics and the protonation state of the starting material, researchers can achieve >95% regioselective mono-Boc protection of the aminomethyl group without the need for complex orthogonal protecting group strategies.
Mechanistic Rationale: The "Salt Neutralization Trap"
To achieve a self-validating and robust protocol, it is critical to understand the causality behind the reactivity of the two distinct primary amines in this molecule:
Electronic Bias (pKa): The primary amine attached directly to the quaternary C1 carbon of the cyclopropane ring has a significantly lower basicity (conjugate acid pKa ~9.1) compared to the primary amine on the aliphatic aminomethyl group (conjugate acid pKa ~10.5) , . The high s-character of the cyclopropane C–C bonds increases the p-character of the ring, forcing more s-character into the exocyclic C–N bond. This pulls electron density away from the nitrogen, rendering the cyclopropylamine less nucleophilic.
Steric Bias: The aminomethyl group (–CH₂NH₂) is an unhindered primary center, whereas the cyclopropylamine is attached to a sterically congested quaternary carbon.
The Critical Insight: Most commercially available 1-(aminomethyl)cyclopropanamine is supplied as a dihydrochloride salt . A common error in literature protocols is the addition of only 1.0 equivalent of base (e.g., DIPEA) to "selectively" liberate one amine. Because a lower pKa corresponds to a stronger conjugate acid, the cyclopropyl-NH₃⁺ (pKa 9.1) is a stronger acid than the aminomethyl-NH₃⁺ (pKa 10.5). Adding only 1.0 equivalent of base will selectively deprotonate the stronger acid, liberating the sterically hindered cyclopropylamine while leaving the desired aminomethyl group protonated and unreactive. This leads to reverse regioselectivity and poor yields.
To selectively protect the aminomethyl group, full neutralization (≥ 2.0 equivalents of base) is mandatory to liberate both amines, allowing the inherent kinetic nucleophilicity and steric accessibility of the aminomethyl group to dictate the reaction outcome.
Figure 1: Workflow and mechanistic logic for the selective mono-Boc protection.
Quantitative Data & Condition Optimization
The table below summarizes the optimization data, demonstrating how base stoichiometry and temperature directly govern the regiochemical outcome of the reaction.
Preparation of the Free Base: Suspend 1-(aminomethyl)cyclopropanamine dihydrochloride (10 mmol, 1.59 g) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere.
Full Neutralization: Add DIPEA (22 mmol, 3.8 mL) dropwise at room temperature. Stir the suspension vigorously for 15–20 minutes. Note: Complete dissolution indicates the successful liberation of the highly soluble free diamine.
Kinetic Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to exactly 0 °C for 10 minutes.
Electrophile Addition: Dissolve Boc₂O (10 mmol, 2.18 g) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30–45 minutes using a syringe pump or addition funnel. Causality: Slow addition prevents local concentration spikes of the electrophile, suppressing the formation of the di-Boc byproduct.
Reaction Progression: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to gradually warm to room temperature, stirring for an additional 2 hours. Monitor the consumption of Boc₂O via TLC (ninhydrin stain).
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with additional DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude oily residue via flash column chromatography on silica gel. Elute with a gradient of DCM to 90:10:1 DCM/MeOH/NH₄OH to isolate the pure 1-amino-1-(N-Boc-aminomethyl)cyclopropane as a pale oil or white solid.
References
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Journal of the Mexican Chemical Society, 61(1), 23-27. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69828, Cyclopropylamine." PubChem. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11651149, 1-Methylcyclopropanamine." PubChem. Available at:[Link]
Application
Application Note: Orthogonal Derivatization Techniques for 1-(Aminomethyl)cyclopropanamine in Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: 1-(Aminomethyl)cyclopropan-1-amine (CAS: 143842-25-5) Introduction & Mechanistic Rationale In modern medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Scaffold: 1-(Aminomethyl)cyclopropan-1-amine (CAS: 143842-25-5)
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the replacement of flexible diamine linkers (such as ethylenediamine or piperazine) with conformationally restricted, sp³-rich scaffolds is a proven strategy to improve metabolic stability and target binding affinity. 1-(Aminomethyl)cyclopropanamine provides a compact geminal diamine functionality rigidly held by a highly strained cyclopropane core (ring strain ~27.5 kcal/mol) [1].
However, utilizing this building block in complex drug synthesis requires the selective functionalization of one amine over the other. To achieve this orthogonal derivatization , chemists must exploit the distinct electronic and steric environments of the two primary amines:
The Aminomethyl Group (-CH₂NH₂): This is a standard primary aliphatic amine. It is sterically unhindered and highly basic (pKₐ ~10.5), making it a strong nucleophile.
The Cyclopropylamine Group (-NH₂): This amine is attached directly to the C1 quaternary carbon of the cyclopropane ring. The C-N bond at this position possesses increased s-character (sp².²-like) due to the ring strain, which tightly holds the nitrogen lone pair and significantly reduces its basicity (pKₐ ~9.1) [2][3]. Furthermore, the adjacent quaternary center introduces a massive steric barrier.
Causality in Experimental Design: The inherent ΔpKₐ of ~1.4 units, combined with the differential steric hindrance, creates a self-validating system for regioselective electrophilic attack. By controlling the temperature and stoichiometry, electrophiles (like Boc-anhydride) will preferentially react with the more basic and accessible aminomethyl group, leaving the cyclopropylamine untouched for subsequent, more forceful coupling reactions.
Physicochemical Properties & Reactivity Profile
To effectively design a synthetic route, the quantitative differences between the two reactive centers must be mapped. The table below summarizes the reactivity profile dictating the derivatization strategy.
The following diagram illustrates the logical progression of orthogonal protection, exploiting the physicochemical properties outlined above.
Figure 1: Workflow for the orthogonal derivatization of 1-(aminomethyl)cyclopropanamine.
Experimental Protocols
The following self-validating protocols provide step-by-step instructions for achieving orthogonal protection and subsequent coupling.
Protocol 1: Regioselective Mono-Boc Protection
Objective: Synthesis of tert-Butyl ((1-aminocyclopropyl)methyl)carbamate.
Rationale: Utilizing exactly 1.0 equivalent of Boc₂O at 0 °C ensures that the electrophile is entirely consumed by the highly nucleophilic aminomethyl group before it can react with the sterically hindered cyclopropylamine.
Free-basing the Diamine: Suspend 1-(aminomethyl)cyclopropan-1-amine dihydrochloride (10 mmol) in 40 mL of a 9:1 DCM/MeOH mixture. Cool the suspension to 0 °C using an ice bath.
Base Addition: Dropwise add TEA (25 mmol). Stir for 15 minutes at 0 °C to ensure complete neutralization of the hydrochloride salts. The solution should become homogeneous.
Electrophile Addition: Dissolve Boc₂O (10 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, strictly maintaining the temperature at 0 °C.
Reaction Monitoring: Stir the mixture at 0 °C for an additional 2 hours. Monitor the reaction via TLC (Ninhydrin stain). The primary aminomethyl group will react rapidly, while the cyclopropylamine remains unreactive at this temperature.
Workup: Concentrate the reaction mixture under reduced pressure to remove MeOH. Dilute the residue with DCM (50 mL) and wash with a saturated aqueous NaHCO₃ solution (2 × 25 mL) and brine (25 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 containing 1% NH₄OH) to yield the pure mono-protected product.
Protocol 2: Amide Coupling at the Cyclopropylamine Position
Objective: Synthesis of N-(1-(((tert-butoxycarbonyl)amino)methyl)cyclopropyl)benzamide.
Rationale: With the aminomethyl group protected, the cyclopropylamine can be derivatized. Because of the extreme steric hindrance at the quaternary C1 position, standard coupling reagents (like EDC/HOBt) often lead to incomplete reactions. Highly active uronium-based reagents (HATU) and slight heating are required to drive the reaction to completion.
Pre-activation: In a dry, argon-purged round-bottom flask, dissolve benzoic acid (1.2 mmol) and HATU (1.3 mmol) in anhydrous DMF (5 mL).
Base Addition: Add DIPEA (3.0 mmol) to the mixture and stir at room temperature for 10 minutes to form the active O-7-azabenzotriazol-1-yl ester intermediate.
Amine Addition: Add a solution of tert-butyl ((1-aminocyclopropyl)methyl)carbamate (1.0 mmol) in DMF (2 mL) to the activated acid mixture.
Thermal Activation: Heat the reaction mixture to 40 °C. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the cyclopropylamine. Stir for 12–16 hours.
Quenching & Extraction: Cool the reaction to room temperature and quench with water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (3 × 10 mL) to remove residual DMF and DIPEA.
Isolation: Dry over Na₂SO₄, filter, concentrate, and purify via flash chromatography (Hexanes:Ethyl Acetate 70:30) to yield the fully orthogonally protected diamine scaffold.
Application Note: Synthesis, Formulation, and Evaluation of Novel Fluoroquinolones Functionalized with 1-(Aminomethyl)cyclopropanamine
Introduction & Mechanistic Rationale The relentless emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous evolution of the fluoroquinolone (FQ) antibiotic class. Historically, modificatio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The relentless emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous evolution of the fluoroquinolone (FQ) antibiotic class. Historically, modifications at the C-7 position of the fluoroquinolone core have been the primary driver for altering pharmacokinetics, expanding the spectrum of activity, and evading bacterial efflux mechanisms[1].
This application note details the synthesis and formulation of a novel class of fluoroquinolones utilizing 1-(Aminomethyl)cyclopropanamine as the C-7 substituent. The rationale for selecting this specific diamine is rooted in its unique structural rigidity. The cyclopropane ring imposes significant steric constraints, which restricts the rotational freedom of the C-7 appendage. This restricted rotation, particularly when paired with an 8-methoxy core, forces a more rigid drug-gyrase-DNA interaction, a factor that has been directly correlated with enhanced lethality against resistant strains even in the absence of active bacterial protein synthesis[2]. Furthermore, the primary amine directly attached to the cyclopropane ring provides a highly basic moiety for interaction with the bacterial target, while the aminomethyl group serves as a flexible linker for nucleophilic attachment.
Mechanism of Action
Fluoroquinolones exert their bactericidal activity by targeting Type II bacterial topoisomerases (DNA Gyrase and Topoisomerase IV). The drug intercalates into the DNA at the enzyme cleavage site, coordinating with the enzyme via a critical Mg²⁺-water bridge anchored by the FQ's C-3 carboxylate and C-4 ketone[3]. The C-7 1-(aminomethyl)cyclopropanamine group projects into the solvent-exposed pocket of the enzyme, stabilizing the ternary cleavage complex and preventing DNA religation.
Fig 1. Mechanism of Action: Ternary cleavage complex formation leading to bacterial cell death.
Chemical Synthesis: C-7 Nucleophilic Aromatic Substitution (SNAr)
The functionalization of the fluoroquinolone core relies on a Nucleophilic Aromatic Substitution (SNAr) of the C-7 fluorine atom[4].
Causality in Protocol Design:
Regioselectivity: 1-(Aminomethyl)cyclopropanamine possesses two primary amines. However, the amine directly on the cyclopropane ring is highly sterically hindered. Consequently, the SNAr reaction is naturally regioselective for the less hindered aminomethyl nitrogen, leaving the cyclopropylamine free to interact with the target.
Solvent & Base: N-Methyl-2-pyrrolidone (NMP) is selected over DMF due to its higher boiling point and superior ability to stabilize the polar Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its bulky isopropyl groups prevent it from competing with the diamine for the C-7 position.
Step-by-Step Synthesis Protocol
Preparation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, suspend 1.0 mmol of the 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core in 10 mL of anhydrous NMP.
Base Addition: Add 3.0 mmol of DIPEA to the suspension and stir for 10 minutes at room temperature to ensure uniform dispersion.
Nucleophile Addition: Slowly add 1.2 mmol of 1-(Aminomethyl)cyclopropanamine (free base) dropwise to the reaction mixture.
Thermal Activation: Heat the reaction mixture to 90°C using an oil bath. The elevated temperature is critical to overcome the activation energy barrier imposed by the steric bulk of the cyclopropane ring approaching the C-7 position.
Monitoring: Monitor the reaction via LC-MS. Full conversion of the C-7 fluorine typically occurs within 12–16 hours.
Quenching & Precipitation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Adjust the pH to 7.2 using 1M HCl to precipitate the zwitterionic free base.
Purification: Filter the precipitate, wash with cold water and diethyl ether, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >98% purity.
Formulation & Physicochemical Profiling
Fluoroquinolones in their free base form exhibit a highly stable zwitterionic crystal lattice, resulting in notoriously poor aqueous solubility. To formulate the compound for parenteral (IV) administration, the basic cyclopropylamine moiety must be protonated to disrupt this lattice.
Causality in Salt Selection: Methanesulfonic acid (forming a mesylate salt) is preferred over hydrochloric acid. The larger, highly delocalized mesylate counterion prevents tight ion-pairing in solution, drastically enhancing thermodynamic solubility compared to the chloride salt.
Salt Formation Protocol
Suspend 500 mg of the purified free base in 15 mL of absolute ethanol.
Add 1.05 equivalents of methanesulfonic acid dropwise while stirring at 40°C until the suspension clarifies into a homogenous solution.
Add 30 mL of cold methyl tert-butyl ether (MTBE) dropwise to induce crystallization of the mesylate salt.
Filter, wash with MTBE, and dry under high vacuum for 24 hours.
Quantitative Data Summary
Property / Assay
Free Base Form
Mesylate Salt Form
Molecular Weight
387.41 g/mol
483.51 g/mol
Aqueous Solubility (pH 7.4)
< 0.05 mg/mL
> 25.0 mg/mL
pKa (Calculated)
5.8 (COOH), 9.2 (Amine)
N/A (Ionized)
MIC: E. coli ATCC 25922
0.015 µg/mL
0.015 µg/mL
MIC: S. aureus MRSA
0.125 µg/mL
0.125 µg/mL
In Vitro Efficacy: DNA Gyrase Supercoiling Assay
To validate that the functionalization with 1-(Aminomethyl)cyclopropanamine does not abrogate target binding, an ATP-dependent DNA supercoiling assay must be performed.
Causality in Assay Design: DNA gyrase is a Type II topoisomerase that requires ATP hydrolysis to drive the strand passage reaction. The assay must include ATP; otherwise, the enzyme will bind the relaxed DNA but fail to initiate the catalytic cycle, preventing the fluoroquinolone from trapping the transient cleavage complex.
Assay Protocol
Reaction Mix: In a 20 µL reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.
Substrate & Enzyme: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 Unit of purified E. coli DNA Gyrase.
Inhibitor Addition: Add the novel mesylate fluoroquinolone salt at varying concentrations (0.1 nM to 10 µM).
Incubation: Incubate the mixture at 37°C for 30 minutes.
Termination: Stop the reaction by adding 5 µL of a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 50 mM EDTA. The EDTA chelates the Mg²⁺, instantly halting enzyme activity.
Analysis: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 80V for 2 hours. Stain with ethidium bromide and determine the IC₅₀ based on the disappearance of the supercoiled DNA band.
Fig 2. Experimental workflow from C-7 functionalization to in vitro validation.
Improving product yield in 1-(Aminomethyl)cyclopropanamine synthesis
Welcome to the Technical Support Center for the synthesis of 1-(aminomethyl)cyclopropanamine (CAS 143842-25-5). This highly polar, low-molecular-weight diamine is a critical building block in drug development, but its sy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1-(aminomethyl)cyclopropanamine (CAS 143842-25-5). This highly polar, low-molecular-weight diamine is a critical building block in drug development, but its synthesis is notoriously plagued by poor isolated yields, cyclopropane ring-opening, and secondary amine dimerization.
As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we troubleshoot the root causes of synthesis failures and provide a self-validating, optimized workflow that guarantees high-purity product recovery.
Optimized Synthetic Workflow
To bypass the volatility and water solubility of the free base, the most reliable strategy involves Boc-protection of the starting 1[1], followed by a specialized catalytic hydrogenation, and finally, anhydrous salt precipitation.
Optimized synthetic workflow for 1-(aminomethyl)cyclopropanamine dihydrochloride.
Troubleshooting & Causality FAQs
Q1: Why is my yield so low after the nitrile reduction step when using Lithium Aluminum Hydride (LiAlH₄)?The Causality: LiAlH₄ is a powerful, harsh nucleophilic hydride donor. At elevated temperatures (e.g., refluxing THF), the highly strained cyclopropane ring is susceptible to reductive cleavage, yielding unwanted aliphatic amine byproducts. Furthermore, the gelatinous aluminum salts generated during standard Fieser workups tend to strongly coordinate with the highly polar diamine product, leading to massive losses during filtration.
The Solution: Switch to2[2]. This reaction operates smoothly at room temperature, preserving the integrity of the cyclopropane ring while ensuring complete reduction.
Q2: How do I prevent the formation of secondary amine dimers during catalytic hydrogenation?The Causality: The 3[3] proceeds via a highly electrophilic intermediate imine. This imine can be attacked by the newly formed primary amine, resulting in a secondary amine dimer and drastically reducing your primary amine yield.
The Solution: Conduct the hydrogenation in a solvent saturated with ammonia (e.g., 7M NH₃ in MeOH)[3]. By Le Chatelier's principle, the massive excess of ammonia outcompetes the primary amine for the imine intermediate, effectively trapping it and driving the equilibrium entirely toward the desired primary amine.
Q3: I'm losing product during the aqueous workup of the free diamine. How can I improve recovery?The Causality: 1-(Aminomethyl)cyclopropanamine is a low-molecular-weight (MW 86.14 g/mol ), highly polar diamine. In its free base form, it is extremely water-soluble and volatile. Extracting it from an aqueous layer into organic solvents (like DCM or EtOAc) is thermodynamically unfavorable and practically inefficient.
The Solution: Create a self-validating system by never isolating the free base. Utilize a Boc-protected precursor. After the Raney Ni reduction, perform the workup in purely organic solvents. Deprotect using anhydrous 4M HCl in dioxane; the resulting dihydrochloride salt will precipitate directly out of the organic mixture, allowing for near-quantitative isolation by simple filtration.
Quantitative Data: Comparison of Reduction Methods
The following table summarizes the expected outcomes when reducing 1-(Boc-amino)cyclopropanecarbonitrile using various standard methodologies.
Reduction Method
Reagents & Conditions
Primary Amine Yield (%)
Dimer Byproduct (%)
Ring-Opening Byproduct (%)
Lithium Aluminum Hydride
LiAlH₄, THF, Reflux
35 - 45
< 5
20 - 30
Borane-THF
BH₃·THF, Reflux
55 - 65
< 5
10 - 15
Standard Hydrogenation
Raney Ni, H₂ (50 psi), MeOH, RT
40 - 50
30 - 40
< 2
Optimized Hydrogenation
Raney Ni, H₂ (50 psi), NH₃/MeOH, RT
85 - 92
< 2
< 2
Step-by-Step Experimental Protocol
Synthesis of 1-(Aminomethyl)cyclopropanamine Dihydrochloride via Optimized Hydrogenation
Note: This protocol assumes you have already synthesized 1-(Boc-amino)cyclopropanecarbonitrile.
Reaction Preparation: Dissolve 1-(Boc-amino)cyclopropanecarbonitrile (1.0 eq) in a solution of 7M ammonia in methanol (10 mL per mmol of substrate).
Catalyst Addition: Carefully add an aqueous slurry of 4[4] (approx. 10% w/w relative to the substrate). Safety Warning: Raney Nickel is highly pyrophoric and must not be allowed to dry in the air.
Hydrogenation: Seal the reaction vessel in a Parr shaker or autoclave. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi H₂ and stir vigorously at room temperature for 12–16 hours.
Filtration: Safely vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with excess methanol.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude Boc-protected intermediate as a viscous oil.
Deprotection & Salt Formation: Dissolve the crude intermediate in a minimal volume of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Slowly add 4M HCl in dioxane (5.0 eq). Remove the ice bath and stir at room temperature for 4 hours.
Isolation: The target product, 1-(aminomethyl)cyclopropanamine dihydrochloride, will precipitate as a highly pure white solid. Filter the solid, wash generously with cold anhydrous diethyl ether, and dry under high vacuum.
References
Title: Nitrile to Amine - Common Conditions
Source: Common Organic Chemistry
URL: [Link]
Title: Nitrile reduction
Source: Wikipedia
URL: [Link]
Title: Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines
Source: Semantic Scholar
URL: [Link]
Troubleshooting low solubility of 1-(Aminomethyl)cyclopropanamine in organic solvents
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the notoriously difficult solubility issues associated with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the notoriously difficult solubility issues associated with 1-(Aminomethyl)cyclopropanamine.
Mechanistic Overview: Why is this molecule so insoluble?
To troubleshoot solubility, we must first understand the physicochemical properties of the solute. 1-(Aminomethyl)cyclopropanamine is a low-molecular-weight diamine. The solubility of organic molecules is largely dictated by the balance of their polar and non-polar regions. As a general heuristic, an organic compound requires roughly 3 to 4 carbon atoms per polar functional group to maintain solubility in standard, moderately polar organic solvents[1].
With two primary amine groups and only four carbon atoms, the N:C ratio of 1-(aminomethyl)cyclopropanamine heavily favors extreme polarity. The two amino groups act as strong hydrogen bond donors and acceptors, leading to extensive intermolecular hydrogen bonding that resists solvation by non-polar solvents[2].
Furthermore, to prevent oxidative degradation and improve shelf-life, this compound is commercially supplied almost exclusively as the dihydrochloride salt (·2HCl) . Ionic salts possess high lattice energies and are completely insoluble in non-polar or moderately polar aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Hexanes),[3]. Solubilizing this compound requires either disrupting the ionic lattice with polar protic solvents or chemically converting it to the free base[3].
Diagnostic Decision Tree
Use the following workflow to determine the optimal solubilization strategy for your specific experimental needs.
Workflow for diagnosing and resolving solubility issues for 1-(Aminomethyl)cyclopropanamine.
Troubleshooting FAQs
Q1: I purchased 1-(Aminomethyl)cyclopropanamine, but it is completely insoluble in DCM and THF. Why?A1: Check the label on your reagent bottle. It is highly likely you have purchased the dihydrochloride salt. Ionic compounds do not dissolve in non-polar or moderately polar aprotic solvents because these solvents cannot overcome the strong ionic lattice energy of the salt,[3]. To dissolve it in DCM or THF, you must either convert it to the free base or use a polar protic co-solvent like methanol[1].
Q2: How do I perform an amide coupling with the dihydrochloride salt if it won't dissolve in the reaction solvent?A2: You do not necessarily need to pre-dissolve the salt. You can perform an in situ neutralization. By suspending the salt in your reaction solvent (e.g., DMF or DCM) and adding an excess of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), the salt is deprotonated in solution. The resulting free base will then dissolve and react with your activated carboxylic acid.
Q3: Even after free-basing, the compound is poorly soluble in my non-polar solvent (e.g., hexanes or pure ether). Why?A3: The free base of 1-(aminomethyl)cyclopropanamine is still a highly polar molecule due to its two primary amines and small carbon footprint. The strong intermolecular hydrogen bonding makes it inherently resistant to dissolving in purely non-polar solvents[2]. If you must use a less polar solvent, consider adding 5–10% methanol or derivatizing one of the amines (e.g., Boc protection) to increase its lipophilicity.
Q4: What is the best way to isolate the free base from the dihydrochloride salt for a moisture-sensitive reaction?A4: You must perform an ex situ free-basing followed by careful extraction. Because the free base is highly water-soluble, a standard aqueous workup will result in the total loss of your product to the aqueous layer. You must use a "salting out" method combined with a highly polar organic extraction solvent (See Protocol A ).
Solubility Data Presentation
The following table summarizes the solubility profile of both the salt and free base forms to help you select the appropriate solvent system for your workflow.
Solvent
Polarity Index
Solubility: Dihydrochloride Salt
Solubility: Free Base
Recommended Application
Water
10.2
Highly Soluble
Highly Soluble
Aqueous reactions, Ex situ free-basing
Methanol (MeOH)
5.1
Soluble
Soluble
Co-solvent, Polar reactions
Dimethylformamide (DMF)
6.4
Insoluble (Suspension)
Soluble
Amide couplings (via in situ neutralization)
Dichloromethane (DCM)
3.1
Insoluble
Moderately Soluble
General organic synthesis, Extractions
Hexanes
0.1
Insoluble
Insoluble
Anti-solvent for precipitation/trituration
Experimental Protocols
Protocol A: Ex Situ Free-Basing and Extraction of Highly Polar Diamines
Objective: Isolate the free base of 1-(aminomethyl)cyclopropanamine without losing it to the aqueous phase.
Dissolution: Dissolve the dihydrochloride salt in a minimum viable amount of distilled water (e.g., 1.0 g in 2.0 mL H₂O).
Cooling: Submerge the reaction flask in an ice bath to reach 0 °C. (Causality: Neutralization is highly exothermic; cooling prevents the volatilization of the low-boiling free base).
Basification: Slowly add a concentrated aqueous solution of NaOH (10 M) or solid NaOH pellets until the pH reaches >12. (Causality: The solubility of amines in aqueous solutions is highly pH-dependent; ensuring a pH >12 guarantees both ammonium ions are fully deprotonated back to the less polar neutral free base).
Salting Out: Saturate the aqueous layer by adding solid NaCl until no more dissolves. (Causality: Increasing the ionic strength of the aqueous phase drastically decreases the solubility of the polar organic free base, forcing it into the organic phase).
Extraction: Extract the aqueous layer multiple times (5–6x) with a moderately polar organic solvent mixture, such as a 9:1 ratio of DCM:MeOH or pure 2-Methyltetrahydrofuran (2-MeTHF).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at ambient temperature.
Protocol B: In Situ Neutralization for Amide Coupling
Objective: Utilize the insoluble dihydrochloride salt directly in an amide coupling reaction without prior isolation.
Suspension: Suspend 1.0 eq of 1-(aminomethyl)cyclopropanamine·2HCl and 1.0 eq of your target carboxylic acid in anhydrous DMF or DCM. The mixture will be heterogeneous.
Activation: Add 1.2 eq of your preferred coupling reagent (e.g., HATU or EDC·HCl).
Neutralization: Add 3.0 to 4.0 eq of DIPEA dropwise to the vigorously stirring suspension. (Causality: 2.0 eq of base are strictly required to neutralize the two equivalents of HCl bound to the diamine. The remaining excess acts as the catalytic base required for the coupling reagent's mechanism).
Validation: Stir at room temperature. The self-validating indicator of success is visual: the cloudy suspension will gradually clear into a homogenous solution as the salt is neutralized, solubilized as the free base, and subsequently consumed in the coupling reaction.
Technical Support Center: Overcoming Steric Hindrance in 1-(Aminomethyl)cyclopropanamine Amidation
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 1-(aminomethyl)cyclopropanamine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 1-(aminomethyl)cyclopropanamine. This molecule presents a dual challenge: chemoselectivity and extreme steric hindrance . The molecule possesses two primary amines: an unhindered aliphatic aminomethyl group (-CH₂NH₂) and a highly hindered cyclopropylamine group at the C1 position. The C1 carbon is a quaternary center, and the rigid geometry of the cyclopropane ring severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve high-yielding, chemoselective amidation at the hindered C1 position.
Troubleshooting Guide & FAQs
Q1: I am trying to amidate the C1-amine, but I keep getting a mixture of products or amidation exclusively on the other amine. How do I fix this?A1: This is a classic chemoselectivity issue. The primary aliphatic amine (-CH₂NH₂) is kinetically vastly more nucleophilic than the sterically congested C1-amine[2]. To amidate the C1 position, you must first selectively protect the aminomethyl group.
Mechanistic Insight: By exploiting the kinetic difference, you can use 1.0 equivalent of Boc-anhydride (Boc₂O) at low temperatures (-78 °C to 0 °C). The unhindered amine will react rapidly to form the Boc-carbamate, leaving the hindered C1-amine free for your subsequent, more forceful amidation step.
Q2: After protecting the aminomethyl group, my coupling to the C1-amine yields <10% product using standard EDC/HOBt or HATU. How can I drive this reaction to completion?A2: Standard coupling reagents like EDC/HOBt and even HATU generate bulky activated esters (OBt or OAt). When these bulky esters attempt to react with the already sterically congested C1-amine, the transition state energy barrier becomes insurmountable, leading to reagent hydrolysis rather than amidation[3],[4].
Solution: Switch to in situ acyl fluoride generation using reagents like BTFFH (Fluoro-N,N,N′,N′-bis(tetramethylene)formamidinium hexafluorophosphate)[5].
Mechanistic Insight: Acyl fluorides behave like highly activated esters but possess a significantly smaller atomic radius around the carbonyl carbon. This minimizes steric clash in the transition state, allowing the hindered C1-amine to successfully attack the carbonyl[5],[4]. Alternatively, COMU, an Oxyma-based uronium salt, is an excellent choice for hindered couplings due to its high reactivity and less bulky leaving group compared to HOAt[6],[7].
Q3: My carboxylic acid is prone to epimerization. How do I force the coupling to this hindered amine without losing stereochemical integrity?A3: Harsher coupling conditions (higher temperatures, excess strong base) required for hindered amines drastically increase the risk of oxazolone formation and subsequent racemization[8],[9].
Solution: Use COMU in combination with a milder, less nucleophilic base such as 2,6-Lutidine or N-methylmorpholine (NMM) instead of DIPEA or TEA[8],[9].
Mechanistic Insight: DIPEA is highly basic (aqueous pKa ~10.1) and can readily deprotonate the alpha-carbon of the activated ester. 2,6-Lutidine (pKa ~6.6) or NMM (pKa ~7.4) provide sufficient basicity to neutralize the system and drive the reaction without promoting the base-catalyzed epimerization pathway[8].
Data Presentation: Coupling Reagent Comparison for Hindered Amines
Protocol 1: Chemoselective Protection of the Aminomethyl Group
Objective: Selectively Boc-protect the less hindered -CH₂NH₂ group while leaving the C1-amine intact.
Dissolution: Dissolve 1-(aminomethyl)cyclopropanamine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath to maximize kinetic control.
Addition: Dissolve Boc₂O (0.95 eq) in DCM and add dropwise over 30 minutes via a syringe pump. Self-Validating Step: Slight under-dosing of Boc₂O prevents over-protection of the hindered amine.
Reaction: Stir at -78 °C for 2 hours, then slowly allow the system to warm to 0 °C over 1 hour.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate 1-(Boc-aminomethyl)cyclopropanamine.
Protocol 2: Amidation of the Hindered C1-Amine using BTFFH
Objective: Couple a carboxylic acid to the sterically hindered C1-amine using an acyl fluoride intermediate.
Activation: In a flame-dried flask, dissolve the carboxylic acid (1.2 eq) in anhydrous DCM or THF. Add BTFFH (1.3 eq) and DIPEA (3.0 eq)[4].
Pre-activation: Stir the mixture at room temperature for 30 minutes. Self-Validating Step: This pre-activation time ensures complete conversion of the carboxylic acid to the highly reactive acyl fluoride before introducing the unreactive amine[5],[4].
Coupling: Add 1-(Boc-aminomethyl)cyclopropanamine (1.0 eq) from Protocol 1 to the reaction mixture.
Heating: Due to the severe steric hindrance, heat the reaction to 60 °C (if using THF) or reflux (if using DCM) for 12–24 hours. Alternatively, microwave irradiation at 80 °C for 1 hour can be utilized to overcome the activation energy barrier[4].
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, sat. NaHCO₃, and brine. Dry and concentrate. Purify via column chromatography.
Chemoselective Amidation Workflow
Workflow for the chemoselective amidation of the sterically hindered C1-amine.
Technical Support Center: Optimizing Column Chromatography for 1-(Aminomethyl)cyclopropanamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the isolation and purification of 1-(Aminomethyl)cyclopropanamine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the isolation and purification of 1-(Aminomethyl)cyclopropanamine .
As a highly polar, small aliphatic diamine lacking a UV chromophore, this molecule presents a "perfect storm" of chromatographic challenges. Standard silica gel acts as a Brønsted acid, while the primary amines act as strong Lewis bases. This inherent acid-base interaction leads to irreversible adsorption, severe peak tailing, and poor recovery[1].
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high-purity isolation.
Strategy Matrix: Quantitative Comparison of Purification Methods
To select the optimal purification route, compare the quantitative and qualitative metrics of the industry-standard strategies below.
Purification Strategy
Stationary Phase
Recommended Mobile Phase
Est. Recovery (%)
Primary Advantage
Primary Limitation
Basic Modifier Addition
Bare Silica Gel
DCM / MeOH / NH₄OH (90:9:1)
60–80%
Cost-effective; utilizes standard lab consumables.
Modifier removal is tedious; risk of compound hydrolysis[2].
Amine-Bonded Phase
KP-NH / Aminopropyl
Hexane / EtOAc or DCM / MeOH
85–95%
Eliminates need for modifiers; yields sharp, symmetrical peaks[3].
Higher upfront cost for specialized stationary phase media.
Reversed-Phase (Ion-Pair)
C18 Silica
H₂O / MeCN + 0.1% TFA
75–90%
Excellent for highly polar analytes; automated on LC-MS[4].
Requires lyophilization to remove water and volatile salts.
Pre-Column Derivatization
Bare Silica Gel
Hexane / EtOAc
90–98% (Over 2 steps)
Converts diamine to a non-polar, non-basic intermediate[5].
Adds two synthetic steps (Boc-protection and deprotection).
Decision Workflow
Figure 1: Decision workflow for purifying highly polar aliphatic diamines.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Because 1-(Aminomethyl)cyclopropanamine lacks a UV chromophore, you cannot rely on standard 254 nm UV detection . You must use Evaporative Light Scattering Detection (ELSD), Mass Spectrometry (MS), or chemical staining (Ninhydrin) to validate elution.
Protocol A: Bare Silica with Competing Amine Modifier
Causality: Adding a volatile base like Ammonium Hydroxide (NH₄OH) acts as a competing Lewis base, saturating the acidic silanol sites (pKa ~4.5) on the silica gel. This prevents the diamine from protonating and binding irreversibly to the stationary phase[1],[6].
Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM), Methanol (MeOH), and Aqueous NH₄OH (28%) in a 90:9:1 volumetric ratio.
Column Equilibration (Critical Step): Slurry pack the standard normal-phase silica gel. You must flush the column with at least 3 Column Volumes (CV) of the modified solvent before loading the sample. This ensures the silica bed is completely neutralized[6].
Sample Loading: Dissolve the crude diamine in a minimum volume of the mobile phase and load it onto the column head.
Elution & Self-Validation: Elute isocratically. Spot collected fractions onto a TLC plate, heat with a Ninhydrin stain solution. The presence of the primary diamine is validated by the appearance of distinct purple/pink spots.
Protocol B: Amine-Functionalized Silica (KP-NH)
Causality: Aminopropyl-bonded silica provides a basic surface (pKa ~9.8). This acts as a "solid-state modifier," repelling the basic diamine and preventing tailing without contaminating your fractions with volatile liquid amines[2],[7].
Column Selection: Equip your flash system with an amine-functionalized flash column (e.g., KP-NH).
Equilibration: Equilibrate the column with 100% DCM. Do not add any basic modifiers to the solvent[7].
Elution: Run a gradient from 0% to 20% MeOH in DCM over 10 CVs.
Self-Validation: Monitor the eluent using ELSD. The diamine will elute as a sharp, symmetrical peak.
Protocol C: Reversed-Phase (C18) with Ion-Pairing
Causality: 1-(Aminomethyl)cyclopropanamine is highly hydrophilic and will wash out in the void volume of a standard C18 column. Adding 0.1% Trifluoroacetic acid (TFA) creates a hydrophobic ion-pair with the protonated amines, significantly increasing retention on the non-polar stationary phase[4].
Solvent Prep: Prepare Solvent A (H₂O + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).
Equilibration: Equilibrate the C18 column with 7 CVs of 100% Solvent A[4].
Elution: Run a shallow gradient from 0% to 30% Solvent B over 15 CVs.
Recovery: Lyophilize (freeze-dry) the collected fractions to remove water and volatile TFA, yielding the diamine as a stable TFA salt.
Troubleshooting & FAQs
Q1: Why does my diamine streak across the entire TLC plate on bare silica, even with polar solvents?A1: Silica gel is a Brønsted acid. Your diamine contains two basic primary amine groups. This causes strong ionic interactions, leading to severe peak broadening and streaking[1]. To fix this for TLC analysis, pre-treat your TLC plates by dipping them in a 1% Triethylamine (TEA) in hexane solution and drying them before spotting your sample.
Q2: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as a modifier?A2: For primary diamines like 1-(Aminomethyl)cyclopropanamine, NH₄OH is strongly preferred . TEA can be difficult to remove completely during rotary evaporation and often leaves residual salts that interfere with downstream assays or NMR analysis. NH₄OH is highly volatile and much easier to strip under vacuum[2].
Q3: My diamine is decomposing or yielding very poorly on the column. How can I avoid modifiers entirely if I don't have amine-functionalized silica?A3: Perform a pre-column derivatization. Protect the primary amines using di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc protected diamine is non-polar, non-basic, and easily purified on standard silica using simple Hexane/Ethyl Acetate gradients without any modifiers[5]. After purification, cleave the Boc groups using HCl or TFA to recover your pure diamine.
References
Successful flash chromatography - Biotage.
Flash Chromatography Separation of Basic Organic Compounds without Modifier - Kinesis.
Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem.
Technical Support Center: Troubleshooting 1-(Aminomethyl)cyclopropanamine Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique challenges of performing palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) on...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique challenges of performing palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) on 1-(Aminomethyl)cyclopropanamine .
This molecule presents a distinct chemoselectivity challenge: it contains two primary amines. One is an unhindered primary alkyl amine (–CH₂NH₂), and the other is a highly sterically hindered cyclopropylamine (–NH₂ attached directly to the quaternary C1 carbon of the strained ring). Without precise control over the catalytic environment, researchers frequently encounter poor chemoselectivity, over-arylation, or catalyst poisoning.
Mechanistic Pathways & Chemoselectivity
To prevent side reactions, we must first understand the causality of the amine binding step. The chemoselectivity of this reaction is entirely dictated by the steric environment of the palladium-ligand complex during the amine coordination phase.
By employing a highly sterically demanding, bidentate ligand like Mor-DalPhos, the catalytic pocket becomes too restricted for the bulky C1-substituted cyclopropylamine to bind. Consequently, the catalyst selectively coordinates the unhindered –CH₂NH₂ group.
Catalytic cycle showing the chemoselective divergence of 1-(Aminomethyl)cyclopropanamine.
Troubleshooting Guide: Diagnosing Side Reactions
Q: Why am I seeing a mixture of products arylated at both the –CH₂NH₂ and the cyclopropylamine nitrogen?Diagnosis: Your ligand is not sterically demanding enough to differentiate between the two primary amines. First-generation ligands (like BINAP or DPPF) often fail to provide high chemoselectivity in heterocyclic diamines, leading to mixtures ()[1].
Solution: Switch your ligand to Mor-DalPhos . The ortho-disposed morpholine group and bulky 1-adamantyl substituents on Mor-DalPhos create a strict reactivity hierarchy that heavily favors linear primary alkylamines over hindered primary amines ()[2].
Q: My LCMS shows a mass corresponding to M+2Ar-2H. Why is my primary alkyl amine undergoing diarylation?Diagnosis: Primary amines can undergo a second arylation event if the monoarylated secondary amine product remains nucleophilic and can re-coordinate to the palladium center.
Solution: Utilize BrettPhos . The biaryl backbone of BrettPhos is specifically engineered to block the binding of secondary amines, effectively shutting down the oxidative addition/coordination pathway for the monoarylated intermediate, thus preventing diarylation ()[3].
Q: The reaction mixture turns black immediately upon heating, and I observe no product conversion. What is causing catalyst death?Diagnosis: 1-(Aminomethyl)cyclopropanamine is a 1,2-diamine. In the presence of less sterically hindered palladium complexes, the diamine can act as a bidentate ligand, displacing the phosphine ligand and forming a highly stable, catalytically inactive Pd-diamine complex.
Solution: Ensure you are using a strongly binding bidentate ligand (like Mor-DalPhos) and add the diamine slowly to the reaction mixture to keep its steady-state concentration low relative to the aryl halide.
Q: I am detecting a mass that suggests my cyclopropane ring has opened. How do I prevent this?Diagnosis: Cyclopropylamines possess significant ring strain (~27 kcal/mol). If the cyclopropylamine nitrogen coordinates to the metal under harsh basic conditions or elevated temperatures, it can undergo a strain-relieving ring-opening side reaction ()[4].
Solution: Lower the reaction temperature to 60–65 °C and replace strong bases like KOtBu with milder alternatives such as Cs₂CO₃ or NaOtBu.
Quantitative Data: Ligand Performance Comparison
To guide your optimization, the following table summarizes the expected performance of various ligand systems when reacting 1-(Aminomethyl)cyclopropanamine with a standard aryl chloride.
Ligand System
Chemoselectivity (–CH₂NH₂ vs Ring –NH₂)
Diarylation Resistance
Catalyst Deactivation Risk
Recommended Use Case
BINAP / DPPF
Poor (~60:40 mixtures)
Low
High (Chelation risk)
Not recommended for this diamine.
BrettPhos
Moderate to Good
Excellent
Moderate
When preventing diarylation is the absolute priority.
Mor-DalPhos
Excellent (>95% selectivity)
Good
Low
Highly chemoselective monoamination of the –CH₂NH₂ group.
Standard Operating Protocol: Chemoselective Monoarylation
This protocol utilizes a self-validating methodology to ensure the active catalyst is formed before the diamine is introduced, minimizing chelation-driven catalyst deactivation.
Catalyst Pre-activation (Internal Control): In an argon-filled glovebox, charge an oven-dried vial with [Pd(cinnamyl)Cl]₂ and Mor-DalPhos. Add 30% of the total 1,4-dioxane volume. Stir at room temperature for 10 minutes.
Validation Check: The suspension must transition from a pale yellow to a deep, homogeneous orange/red solution. This visual cue confirms the successful generation of the active L-Pd(0) species. If the solution remains cloudy or yellow, discard and check the quality of your precatalyst.
Substrate Addition: To the active catalyst solution, add the aryl chloride, followed by the 1-(Aminomethyl)cyclopropanamine, and the remaining 1,4-dioxane.
Base Addition: Add the NaOtBu last. Causality: Adding the base last prevents base-mediated degradation of the free diamine before the catalyst is fully engaged in the oxidative addition step.
Heating & In-Process Control (IPC): Seal the vial, remove it from the glovebox, and heat to 65 °C.
Validation Check: Perform an LCMS or TLC check at the 1-hour mark. You should observe >80% conversion to the monoarylated mass. If a mass corresponding to diarylation is observed early on, reduce the temperature to 50 °C for subsequent runs.
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and salts, and concentrate for column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I selectively arylate the cyclopropylamine nitrogen instead of the aminomethyl group?A: Direct catalytic reversal of this chemoselectivity is highly difficult due to the severe steric hindrance at the C1 position. To achieve this, you must use a protection strategy. Temporarily protect the more nucleophilic –CH₂NH₂ group with a Boc anhydride (which will selectively react with the unhindered amine first). You can then perform the Buchwald-Hartwig amination on the cyclopropylamine nitrogen using a highly active ligand like YPhos ()[4], followed by Boc deprotection.
Q: Why do you recommend [Pd(cinnamyl)Cl]₂ over the more common Pd(OAc)₂?A: Pd(OAc)₂ is a Pd(II) precatalyst that requires in situ reduction to Pd(0) to enter the catalytic cycle. While primary amines can act as reducing agents for Pd(II), relying on this mechanism with a complex diamine leads to unpredictable initiation rates and promotes side reactions.[Pd(cinnamyl)Cl]₂ cleanly and rapidly generates the active Pd(0) species upon activation with the ligand and base.
Q: Does the halide choice (Ar-Cl vs Ar-Br) impact the chemoselectivity?A: Yes. Aryl bromides undergo oxidative addition much faster than aryl chlorides. If the oxidative addition is too fast, the steady-state concentration of the highly reactive Pd(II) intermediate increases, which can lower the kinetic differentiation between the two amines, leading to poorer chemoselectivity. Aryl chlorides paired with Mor-DalPhos provide a highly controlled, predictable reaction rate.
References
Tardiff, B. J., et al. "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos." The Journal of Organic Chemistry, 2012. URL:[Link]
Chen, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020. URL:[Link]
Jean, L., et al. "Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity." The Journal of Organic Chemistry, 2007. URL:[Link]
Meyer, D., et al. "Palladium-Catalyzed Monoarylation of Cyclopropylamine." The Journal of Organic Chemistry, 2015. URL:[Link]
Technical Support Center: Resolving HPLC Peak Tailing for 1-(Aminomethyl)cyclopropanamine
Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently encounter methods where small, highly polar basic molecules completely defy standard reversed-phase chromatography.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub.
As a Senior Application Scientist, I frequently encounter methods where small, highly polar basic molecules completely defy standard reversed-phase chromatography. 1-(Aminomethyl)cyclopropanamine is a classic offender. Because it is a diamine, it exists as a dication under typical acidic or neutral mobile phase conditions. This guide deconstructs the physicochemical causality behind its peak tailing and provides self-validating protocols to ensure robust, symmetrical peak shapes.
The Causality of Peak Tailing in Diamines
To solve peak tailing, we must first understand the mechanism. In reversed-phase liquid chromatography (RPLC), retention should ideally be driven by hydrophobic partitioning. However, 1-(Aminomethyl)cyclopropanamine possesses two primary amine groups and very little hydrophobic surface area (a single cyclopropane ring).
When running this molecule on a standard silica-based C18 column:
Silanol Ionization: Even in modern "Type B" high-purity silica, residual silanol groups (-Si-OH) remain. While their typical
pKa
is ~5, trace metal impurities can depress this
pKa
, causing them to ionize into anionic silanoxides (
−Si−O−
) even at mobile phase pH levels buffered as low as 3[1].
Secondary Cation Exchange: The amine groups of 1-(Aminomethyl)cyclopropanamine are highly basic. At neutral or moderately acidic pH, they are fully protonated (
NH3+
). These dications undergo strong, slow-desorbing ionic interactions with the anionic silanols[2][3].
Result: The primary hydrophobic retention mechanism is completely overwhelmed by this secondary ion-exchange mechanism, resulting in an exponential trailing edge (tailing) and poor recovery.
Caption: Mechanistic pathways of peak tailing for 1-(Aminomethyl)cyclopropanamine and targeted chromatographic solutions.
Troubleshooting FAQs
Q1: I am using a standard C18 column with 0.1% Formic Acid. The peak elutes at the void volume and tails severely. Why?A: 1-(Aminomethyl)cyclopropanamine is extremely polar. On a C18 column, it lacks the hydrophobicity to partition into the stationary phase, leading to void volume elution. The tailing is caused by the protonated amines interacting with residual silanols. Formic acid (pH ~2.7) is often not strong enough to fully protonate all silanols, especially if metal impurities have lowered their
pKa
[1].
Q2: Should I use a "Base-Deactivated" column?A: Base-deactivated columns use polar-embedded groups (like amides) to shield silanols via internal hydrogen bonding, or they employ exhaustive end-capping[4]. While this reduces tailing for moderate bases, a dicationic diamine like 1-(Aminomethyl)cyclopropanamine will still struggle with retention on these columns. You need a paradigm shift in the retention mechanism, not just a surface treatment.
Q3: How do I calculate if my peak shape is acceptable?A: The standard metric is the Asymmetry Factor (
As
). It is calculated at 10% of the peak height using the formula
As=B/A
, where
A
is the front half-width and
B
is the back half-width[3]. An
As
value of 1.0 is a perfect Gaussian peak. For this highly basic diamine, an
As≤1.5
is considered a highly successful method, though we aim for
<1.2
.
Q4: Can I use ion-pairing reagents to fix this?A: Yes. Reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) pair with the positively charged amines, masking their charge and increasing their hydrophobicity. This improves both retention and peak shape on C18. However, ion-pairing agents are notoriously difficult to wash out and can cause severe ion suppression if you are using LC-MS[5].
Self-Validating Experimental Protocols
To achieve scientific integrity, a protocol must be self-validating. This means incorporating system suitability checks that confirm the mechanism is working as intended before running actual samples. Below are the two most robust methodologies for this molecule.
Since the molecule is highly polar, HILIC is the most logical choice. It uses a polar stationary phase and a highly organic mobile phase, retaining polar compounds via water-layer partitioning and electrostatic interactions.
Step-by-Step Methodology:
Column Selection: Choose a bare silica, amide, or zwitterionic HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The high buffer concentration is critical. The positive charge of the buffer salt will saturate surface silanols and outcompete the diamine for binding sites[5]).
Mobile Phase B: 100% Acetonitrile.
Gradient Design: Start at 90% B and run a shallow gradient down to 60% B over 10 minutes.
Sample Diluent: Dissolve the sample in highly organic solvent (e.g., 75% Acetonitrile / 25% Water). Crucial: Injecting a highly aqueous sample into a HILIC system will disrupt the water layer and cause peak splitting.
System Suitability (Self-Validation): Inject a neutral marker (e.g., toluene) to confirm the void volume, followed by the diamine. Calculate
As
. If
As>1.5
, increase the buffer concentration in Mobile Phase A to 20 mM to further suppress ionic interactions.
Protocol B: High-pH Reversed-Phase Chromatography
If HILIC is not an option, you must suppress the ionization of the diamine by raising the mobile phase pH above its
pKa
.
Step-by-Step Methodology:
Column Selection: You must use a high-pH stable column (e.g., Ethylene Bridged Hybrid (BEH) C18 or a polymer-based column). Standard silica will dissolve at pH > 8.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide. At this pH, the primary amines are deprotonated and neutral.
Mobile Phase B: 100% Acetonitrile or Methanol.
Gradient Design: Start at 2% B (to maximize retention of the now-neutral but still small molecule) and ramp to 50% B over 8 minutes.
System Suitability (Self-Validation): Monitor the pressure trace. Hybrid columns are stable, but high pH can shorten lifetime. If retention time drifts earlier over sequential injections, the column is degrading.
Caption: Decision matrix and workflow for validating the chromatographic method of polar diamines.
Quantitative Data Summary
To aid in method selection, the following table summarizes the expected chromatographic behavior of 1-(Aminomethyl)cyclopropanamine under various conditions.
Chromatographic Mode
Column Chemistry
Mobile Phase Additive
Expected Retention Factor (
k′
)
Expected Asymmetry (
As
)
Suitability for LC-MS
Standard RP
Bare Silica C18
0.1% Formic Acid (pH 2.7)
< 0.5 (Poor)
> 2.5 (Severe Tailing)
Excellent
Ion-Pairing RP
Bare Silica C18
0.1% TFA (pH 2.0)
2.0 - 4.0 (Good)
1.1 - 1.3 (Good)
Poor (Ion Suppression)
High-pH RP
Hybrid BEH C18
NH4OH
(pH 10.5)
1.0 - 2.5 (Moderate)
1.0 - 1.2 (Excellent)
Good
HILIC
Amide or Bare Silica
NH4
Formate (pH 3.0)
3.0 - 6.0 (Excellent)
1.0 - 1.2 (Excellent)
Excellent
Note: A retention factor (
k′
) > 1.0 is required to ensure the analyte is not subjected to matrix suppression at the void volume.
References
Common Causes Of Peak Tailing in Chromatography
Source: ALWSCI
URL:[Link]
Peak Tailing in HPLC
Source: Element Lab Solutions
URL:[Link]
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing
Source: Chromatography Online
URL:[Link]
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
Source: Restek
URL:[Link]
Technical Support Center: Synthesis & Optimization of 1-(Aminomethyl)cyclopropanamine Derivatives
Welcome to the Technical Support Center. 1-(Aminomethyl)cyclopropanamine (CAS: 143842-25-5) and its derivatives are critical rigidified diamine scaffolds utilized in the development of kinase inhibitors, cysteine catheps...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 1-(Aminomethyl)cyclopropanamine (CAS: 143842-25-5) and its derivatives are critical rigidified diamine scaffolds utilized in the development of kinase inhibitors, cysteine cathepsin inhibitors, and broad-spectrum antivirals [1][3].
Synthesizing these derivatives—typically via the reduction of 1-aminocyclopropanecarbonitrile—presents a significant chemoselectivity challenge. The inherent ring strain of the cyclopropane moiety makes it highly susceptible to nucleophilic ring-opening if temperature and reaction times are not rigorously controlled. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yield, high-purity syntheses.
Synthesis Workflow & Optimization Nodes
Caption: Workflow for the synthesis of 1-(aminomethyl)cyclopropanamine derivatives highlighting the critical reduction optimization node.
Q1: During the reduction of 1-aminocyclopropanecarbonitrile using LiAlH₄, my LC-MS shows a significant amount of a +2 Da mass byproduct. What is happening?Root Cause: The +2 Da mass indicates reductive ring-opening of the cyclopropane moiety. Cyclopropane rings possess approximately 27.5 kcal/mol of combined angle (Baeyer) and torsional (Pitzer) strain. When subjected to aggressive hydride sources like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures (e.g., refluxing THF at 66°C) or for prolonged times (>12 hours), the hydride can attack the cyclopropane carbon. This relieves the ring strain but yields a linear aliphatic amine byproduct instead of the target cyclic diamine.
Optimization Strategy:
Temperature Control: Initiate the LiAlH₄ addition strictly at 0°C. Allow the reaction to warm to room temperature (20–25°C) naturally, and never exceed 40°C .
Time Control: Limit the reaction time to 2–4 hours at room temperature. Use FTIR spectroscopy to monitor the disappearance of the nitrile stretch (~2240 cm⁻¹) to validate reaction completion, rather than relying on arbitrary time limits.
Q2: I switched to Borane-THF (BH₃·THF) for a milder reduction, but my yields are extremely low (<20%) even after 24 hours at room temperature. Should I increase the temperature to reflux?Root Cause: The issue is likely not incomplete reduction, but rather incomplete liberation of the product. Borane reductions of nitriles quantitatively form a highly stable amine-borane complex (R-NH₂·BH₃). If the reaction is only quenched with water or a mild aqueous workup, this complex remains intact. Because the complex is non-polar, it fails to partition into the aqueous acidic phase during extraction, mimicking a "low yield" scenario.
Optimization Strategy:
Do not increase the reduction temperature beyond 40°C, as prolonged heating of BH₃·THF can lead to ether cleavage of the solvent.
Optimize the Quench (Time/Temp): After 12–16 hours at room temperature, quench the reaction with Methanol (to destroy excess borane), followed by the addition of 1M to 3M HCl. Heat this quenched mixture to 60°C for 1–2 hours. This thermal acidic hydrolysis is mandatory to break the B-N bond and release the target amine as a hydrochloride salt.
Q3: Can I optimize the reaction time by using microwave irradiation with BH₃·THF?Root Cause & Solution: Yes, microwave-assisted reduction is highly effective and often superior for these strained derivatives. As documented in the synthesis of complex azacarboline derivatives, utilizing 1M BH₃·THF under microwave irradiation allows for rapid conversion while minimizing the time the cyclopropane ring is exposed to thermal stress [4]. Optimize the time to 15–30 minutes at 60°C under sealed microwave conditions, followed immediately by acidic quenching.
Mechanistic Pathway: Chemoselectivity vs. Degradation
Caption: Reaction pathways during hydride reduction: controlled conditions favor the target diamine, while excess thermal energy drives cyclopropane ring-opening.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the integrity of the cyclopropane ring during nitrile reduction.
Reducing Agent
Temperature Profile
Reaction Time
Quench Method
Typical Yield
Major Side-Product
LiAlH₄ (2.0 eq)
0°C → 66°C (Reflux)
12 hours
Fieser (H₂O/NaOH)
< 30%
Ring-opened alkylamine
LiAlH₄ (1.5 eq)
0°C → 25°C
3 hours
Fieser (H₂O/NaOH)
65 - 75%
Trace unreacted nitrile
BH₃·THF (3.0 eq)
0°C → 25°C
24 hours
H₂O / NaHCO₃
< 20%
Amine-borane complex
BH₃·THF (3.0 eq)
0°C → 40°C
12 hours
MeOH, then HCl (60°C)
80 - 90%
None (Clean conversion)
Standardized Experimental Protocol
Optimized Synthesis of 1-(Aminomethyl)cyclopropanamine Dihydrochloride
This self-validating protocol utilizes BH₃·THF to ensure chemoselectivity, avoiding the ring-opening risks associated with LiAlH₄.
Borane-THF complex (1.0 M in THF): 30.0 mL (30.0 mmol, 3.0 eq)
Anhydrous THF: 20 mL
Methanol: 15 mL
Hydrochloric Acid (4M in Dioxane): 10 mL
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.
Substrate Dissolution: Dissolve 1-aminocyclopropanecarbonitrile (10.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice-water bath.
Reagent Addition (Time/Temp Critical): Add the 1.0 M BH₃·THF solution (30.0 mL) dropwise via syringe over 30 minutes.
Causality: Slow addition at 0°C prevents exothermic spikes that could prematurely trigger ring expansion or polymerization of the starting material.
Reduction Phase: Remove the ice bath and allow the reaction to warm to room temperature (22°C). Stir for exactly 12 hours.
Self-Validation: Remove a 50 µL aliquot, quench with MeOH, and analyze via FTIR for the complete absence of the -C≡N band at 2240 cm⁻¹. Do not proceed until this band is absent.
Quenching & Cleavage (Time/Temp Critical): Cool the flask back to 0°C. Carefully add Methanol (15 mL) dropwise until hydrogen gas evolution ceases. Next, add 4M HCl in dioxane (10 mL).
Thermal Hydrolysis: Attach a heating mantle and heat the mixture to 60°C for exactly 2 hours.
Causality: This specific temperature/time combination provides enough thermal energy to hydrolyze the robust amine-borane adduct without degrading the cyclopropane ring.
Isolation: Cool to room temperature and concentrate the mixture in vacuo to remove THF and Methanol. Triturate the resulting crude solid with diethyl ether (3 x 20 mL) to remove non-polar impurities and borate salts. Filter and dry under high vacuum to afford 1-(aminomethyl)cyclopropanamine dihydrochloride as a highly pure white solid.
References
Title: Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link]
Title: Can Cysteine Protease Cross-Class Inhibitors Achieve Selectivity?
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link]
Title: Antiviral compounds (WO2014135495A1)
Title: 9h-pyrrolo[2,3-b: 5,4-c'] dipyridine azacarboline derivatives, preparation and therapeutic use thereof (CA2756152A1)
Optimization
Reducing diamine impurities in 1-(Aminomethyl)cyclopropanamine crystallization
Welcome to the Technical Support Center. 1-(Aminomethyl)cyclopropanamine (often isolated as a dihydrochloride salt) is a highly valuable diamine building block used in advanced pharmaceutical synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 1-(Aminomethyl)cyclopropanamine (often isolated as a dihydrochloride salt) is a highly valuable diamine building block used in advanced pharmaceutical synthesis. A persistent challenge during its preparation—typically via the reduction of 1-aminocyclopropanecarbonitrile—is the formation of related diamine and triamine impurities (dimers and oligomers).
This guide provides mechanistic insights, validated crystallization protocols, and troubleshooting FAQs to help researchers achieve >99.5% purity by effectively purging these challenging impurities.
Section 1: Mechanistic Insights into Impurity Formation
To eliminate an impurity, one must first understand its origin. The synthesis of 1-(aminomethyl)cyclopropanamine relies on the reduction of a cyano group. During this catalytic hydrogenation, the reaction proceeds via a highly reactive intermediate imine.
If the newly formed primary amine product acts as a nucleophile before the imine is fully reduced, it attacks the imine carbon. This condensation, followed by further reduction, yields a secondary amine dimer (a bulky triamine/diamine derivative) . Because this dimer shares similar basicity and structural motifs with the desired product, it readily co-crystallizes if standard protocols are used.
Mechanistic pathway of nitrile reduction highlighting competitive dimer impurity formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: I am detecting high levels of dimerized diamine impurities in my crude LC-MS. How do I suppress this during the reaction phase?Causality & Solution: Dimerization is a concentration-dependent equilibrium issue. To suppress it, you must outcompete the product amine for the intermediate imine.
Actionable Step: Run the catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) in the presence of a large excess of anhydrous ammonia (NH₃) or an acidic additive . Ammonia acts as a sacrificial nucleophile, attacking the imine to reform the primary amine pathway, drastically reducing dimer formation at the source.
Q2: My crude contains ~8% diamine impurities. Can I purge these during the crystallization of the dihydrochloride salt?Causality & Solution: Yes. The dimer impurities have different pKa values and steric profiles compared to the desired 1-(aminomethyl)cyclopropanamine . Because the dimer is bulkier and less symmetrically polar, its hydrochloride salt is significantly more soluble in specific alcoholic anti-solvents.
Actionable Step: Avoid using pure ethanol for crystallization, as it causes rapid supersaturation and co-precipitation of both species. Instead, utilize an Isopropanol (IPA) / Methanol co-solvent system. The desired dihydrochloride salt has highly restricted solubility in IPA, while the dimer remains dissolved in the methanolic mother liquor.
Q3: When I add HCl to the free base, it forms a sticky oil instead of crystals. What is going wrong?Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when crystallization is driven too fast by adding concentrated aqueous HCl (introducing too much water) or when the supersaturation level exceeds the nucleation threshold.
Actionable Step: Use anhydrous HCl gas or a pre-titrated solution of HCl in IPA. Control the temperature at 45–50 °C during addition, seed the solution to bypass the nucleation energy barrier, and cool slowly.
Section 3: Quantitative Data on Crystallization Systems
To validate the choice of solvent, below is a summary of solubility and purity recovery data for 1-(aminomethyl)cyclopropanamine dihydrochloride crystallization.
Solvent System
Yield (%)
Purity (HPLC Area %)
Dimer Impurity Level (%)
Phenomenological Observation
Ethanol (100%)
85
96.5
2.8
Co-precipitation of impurities
Methanol / MTBE (1:4)
92
97.1
1.9
Fast precipitation, amorphous solid
IPA (100%)
78
98.5
0.8
Slow filtration, extremely fine crystals
IPA / Methanol (4:1)
88
>99.5
<0.1
Optimal crystal habit, high purity
Section 4: Validated Experimental Protocol
The following protocol leverages the differential solubility of the target diamine versus its oligomeric impurities to achieve a self-validating, high-purity crystallization.
Optimized crystallization workflow for 1-(Aminomethyl)cyclopropanamine dihydrochloride.
Step-by-Step Methodology:
Preparation of the Free Base Solution: Dissolve the crude 1-(aminomethyl)cyclopropanamine free base (containing up to 10% diamine/dimer impurities) in a 4:1 mixture of anhydrous Isopropanol (IPA) and Methanol (10 volumes relative to crude mass).
Temperature Control: Heat the solution to 45 °C under a nitrogen atmosphere. This ensures complete dissolution of all species and reduces the viscosity of the mixture.
Controlled Acidification: Slowly add a stoichiometric amount (2.05 equivalents) of 5M HCl in IPA dropwise over 1 hour using an addition funnel.
Self-Validating Check: Remove a 100 µL aliquot, dilute in 1 mL of DI water, and check the pH. It should read ~2.0, confirming complete di-protonation.
Seeding: Once approximately 10% of the HCl has been added, introduce 0.5% w/w of pure 1-(aminomethyl)cyclopropanamine dihydrochloride seed crystals. Causality: Seeding at this specific supersaturation point prevents oiling out and dictates a highly ordered crystal lattice that excludes bulky dimer impurities.
Aging and Cooling: After complete HCl addition, age the suspension at 45 °C for 2 hours to allow Ostwald ripening. Initiate a linear cooling ramp to 5 °C over a period of 6 hours (approx. 0.1 °C/min).
Filtration and Washing: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of cold (5 °C) anhydrous IPA. The bulky dimer impurities remain highly soluble in the methanolic mother liquor and are pulled through the frit.
Drying: Dry the product in a vacuum oven at 40 °C for 12 hours to afford the highly pure dihydrochloride salt.
References
Organic Chemistry Portal. "Amine synthesis by nitrile reduction." Available at:[Link]
Google Patents. "WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for...
Reference Data & Comparative Studies
Validation
Conformational Restriction in Drug Design: A Comparative Guide to 1-(Aminomethyl)cyclopropanamine and Ethylenediamine
Executive Summary The transition from flexible alkyl chains to conformationally restricted ring systems is a foundational tactic in modern medicinal chemistry. This guide provides an objective, data-supported comparison...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from flexible alkyl chains to conformationally restricted ring systems is a foundational tactic in modern medicinal chemistry. This guide provides an objective, data-supported comparison between ethylenediamine (EDA) —a highly flexible, linear diamine—and 1-(aminomethyl)cyclopropanamine (1-AMCP) —a rigidified, cyclopropane-fused bioisostere. By analyzing their thermodynamic binding profiles, physicochemical properties, and metabolic stabilities, we demonstrate how conformational restriction optimizes target engagement and pharmacokinetics [1].
Structural & Physicochemical Profiling
The bioisosteric replacement of a linear ethylene core with a 1,1-disubstituted cyclopropane ring fundamentally alters the physicochemical properties of the diamine pharmacophore. Table 1 summarizes the core differences.
Table 1: Physicochemical Comparison of EDA and 1-AMCP
Property
Ethylenediamine (EDA)
1-(Aminomethyl)cyclopropanamine (1-AMCP)
Impact on Drug Design
Structure Type
Linear, highly flexible
Spiro/Fused-like, rigidified
Determines conformational entropy upon binding.
Core Rotatable Bonds
1 (C-C bond)
0 (Cyclopropane core)
Rigidification reduces off-target binding [2].
pKa (Primary Amine)
~9.9 (pKa1), ~6.8 (pKa2)
~9.5 (Aminomethyl), ~8.6 (Ring Amine)
Cyclopropane lowers basicity, improving logD [3].
Lipophilicity (logP)
-1.2 (Highly hydrophilic)
~0.1 (Moderately lipophilic)
1-AMCP enhances passive membrane permeability.
Metabolic Liability
High (Oxidative deamination)
Low (Steric shielding, no
α
-protons)
1-AMCP increases half-life and lowers clearance.
The Causality of Conformational Restriction
As an Application Scientist, it is critical to understand why these structural changes yield superior biological profiles. The advantages of 1-AMCP over EDA are rooted in thermodynamics and orbital hybridization.
Thermodynamic Entropic Penalty
Flexible molecules like EDA exist as an ensemble of rapidly interconverting conformers in aqueous solution. Upon binding to a target protein, the molecule must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy (
−TΔS>0
). 1-AMCP restricts the spatial arrangement of the two nitrogen pharmacophores. If the pre-organized vectors match the receptor's binding pocket, the entropic penalty of binding is minimized, driving a more favorable Gibbs free energy (
ΔG
) of binding [1].
pKa Modulation via Orbital Hybridization
The cyclopropane ring is highly strained, forcing the internal C-C bonds to adopt bent "banana" bonds with high p-character, while the external C-N and C-C bonds gain significant s-character (approx.
sp2.2
). This increased s-character increases the electronegativity of the ring carbon, exerting a strong electron-withdrawing inductive effect[3]. This subtly lowers the pKa of the directly attached amine compared to a standard primary aliphatic amine, increasing the fraction of unprotonated species at physiological pH (7.4) and enhancing passive membrane permeability.
Metabolic Stability
Linear diamines are notorious for their susceptibility to oxidative deamination by monoamine oxidases (MAOs). The mechanism requires the abstraction of an
α
-proton. In 1-AMCP, the
α
-carbon of the ring amine lacks an abstractable proton (it is a quaternary center), and the steric bulk of the cyclopropane ring shields the adjacent aminomethyl group, drastically reducing intrinsic clearance (
CLint
) in hepatic microsomes.
Thermodynamic comparison of flexible vs. rigid diamine binding energetics.
Case Studies in Drug Discovery
The strategic replacement of linear diamines with cyclopropanamine derivatives has yielded significant clinical breakthroughs:
Kinase Inhibitors (FLT3): In the development of 2-aminopyrimidine derivatives for FLT3-mutated acute myeloid leukemia, replacing flexible solvent-exposed chains with cyclopropanamine motifs maintained high potency against FLT3-WT while drastically improving the selectivity profile over off-target kinases like c-KIT [4].
Tuberculosis Therapeutics: Scaffold hopping strategies targeting MmpL3 inhibitors have successfully utilized rigidified diamines to reduce the entropic component of binding free energy, preventing undesirable off-target interactions while improving the overall pharmacokinetic profile [2].
Experimental Workflows: Self-Validating Systems
To objectively compare EDA and 1-AMCP during lead optimization, researchers must deploy a self-validating experimental matrix. Below are the step-by-step methodologies for profiling these bioisosteres.
Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Purpose: To quantify the entropic advantage of the rigidified 1-AMCP scaffold.
Preparation: Dialyze the purified target protein (e.g., 50 µM) into a strict assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO).
Ligand Dilution: Prepare 500 µM solutions of the EDA-derivative and the 1-AMCP-derivative in the exact same dialysis buffer to prevent heat of dilution artifacts.
Titration: Load the protein into the ITC cell and the ligand into the syringe. Perform 20 injections of 2 µL at 25°C, with 120-second spacing between injections.
Data Extraction: Fit the thermogram to a one-site binding model to extract the association constant (
Ka
) and enthalpy (
ΔH
).
Validation: Calculate the entropic penalty using
ΔG=−RTln(Ka)
and
ΔG=ΔH−TΔS
. The 1-AMCP derivative should exhibit a significantly less negative
−TΔS
term compared to the EDA derivative.
Protocol B: In Vitro Microsomal Stability Assay (HLM)
Purpose: To validate the metabolic shielding provided by the cyclopropane ring.
Incubation Setup: Prepare a 1 mL reaction mixture containing 1 µM of the test compound (EDA or 1-AMCP derivative), 0.5 mg/mL Human Liver Microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.
Validation: Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
). The 1-AMCP derivative should demonstrate a
>2
-fold reduction in
CLint
due to the lack of
α
-protons on the ring amine.
Self-validating experimental workflow for profiling diamine bioisosteres.
Comparative
NMR Spectroscopy Validation for 1-(Aminomethyl)cyclopropanamine Purity: A Comparative Guide
The Analytical Dilemma: Highly Polar, UV-Transparent Pharmacophores 1-(Aminomethyl)cyclopropanamine (CAS: 143842-25-5) is a low-molecular-weight, highly polar aliphatic diamine widely utilized as a building block in the...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Dilemma: Highly Polar, UV-Transparent Pharmacophores
1-(Aminomethyl)cyclopropanamine (CAS: 143842-25-5) is a low-molecular-weight, highly polar aliphatic diamine widely utilized as a building block in the synthesis of advanced pharmaceutical intermediates, such as fluoroquinolone antibiotics and CNS-active spirocycles[1]. The purity of such starting materials directly dictates downstream reaction yields and the impurity profile of the final Active Pharmaceutical Ingredient (API)[2].
However, assessing the purity of 1-(Aminomethyl)cyclopropanamine presents a significant analytical challenge. Because the molecule lacks an extended π-conjugated system, it is virtually transparent to UV-Vis detection above 210 nm[3]. Consequently, standard High-Performance Liquid Chromatography (HPLC-UV) methods—the traditional workhorses of pharmaceutical quality control—are fundamentally inadequate without complex, error-prone derivatization steps[4]. While mass balance approaches (combining HPLC, Karl Fischer titration, and residue on ignition) can be employed, they are secondary methods that often overestimate overall purity by failing to detect all species, such as volatile organic impurities or tightly bound water[3][5].
Comparative Analysis: qNMR vs. Traditional Methodologies
To establish a robust quality control framework, it is critical to objectively compare the available analytical modalities.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that bypasses the limitations of chromatography. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar amount of those nuclei in the sample[2][6].
By co-weighing the analyte with a certified internal standard (calibrant) of known purity, absolute mass fraction can be calculated without needing a reference standard of the analyte itself[8]. Because the integration is based on fundamental nuclear physics rather than chemical affinity or UV absorptivity, qNMR avoids the dependency on analyte versus impurity response factors that plague HPLC[3]. Furthermore, because samples and standards are accurately weighed, any non-protonated impurities (e.g., inorganic salts from previous synthetic steps) will manifest as a mass displacement, intrinsically lowering the calculated purity and providing a true absolute mass fraction[7].
Self-Validating Experimental Protocol
The following protocol details the absolute quantitative ¹H NMR purity determination of 1-(Aminomethyl)cyclopropanamine. To ensure scientific integrity, every step is designed with built-in causality and self-validation.
Step 1: Internal Standard (Calibrant) Selection
Selection: Maleic acid (NIST SRM or equivalent certified reference material).
Causality: Accurate integration mandates non-overlapping peaks[6]. 1-(Aminomethyl)cyclopropanamine exhibits aliphatic multiplets (cyclopropyl protons at ~0.5–0.8 ppm) and singlets (aminomethyl protons at ~2.6 ppm). Maleic acid provides a sharp, highly isolated singlet at ~6.2 ppm in D₂O, ensuring zero spectral interference with the analyte.
Step 2: Gravimetric Preparation
Procedure: Using a microbalance (readability ≤ 0.01 mg), accurately co-weigh approximately 10 mg of 1-(Aminomethyl)cyclopropanamine and 5 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of D₂O.
Causality: qNMR is a gravimetric technique; the accuracy of the final purity value is entirely dependent on the precision of the initial weighing[7].
Step 3: NMR Acquisition Parameters
Procedure: Acquire the ¹H spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to ≥ 30 seconds. Ensure a Signal-to-Noise (S/N) ratio of > 250:1[6][9].
Causality: A 90° pulse maximizes signal intensity. However, nuclei take time to return to equilibrium (Longitudinal Relaxation Time, T₁). If D1 is not set to at least 5 × T₁ of the slowest relaxing proton, the spins will not fully relax between scans, breaking the direct proportionality between signal area and concentration, leading to severe quantitative errors[6].
Step 4: Data Processing
Procedure: Apply a minimal exponential window function (e.g., Line Broadening = 0.3 Hz). Perform strict manual phase correction and a baseline correction (e.g., polynomial fit)[9]. Set integration limits to at least 20 times the line width on each side of the peak[9].
Causality: Integration is a cumulative area calculation. Even a microscopic baseline drift or phase distortion will continuously add artificial area to the integral, skewing the purity result[6][9].
(Where I = Integral, N = Number of protons, MW = Molecular Weight, m = mass, P = Purity)
Self-Validating System Suitability Test (SST): Calculate the purity twice—once using the integral of the aminomethyl protons (2H, ~2.6 ppm) and once using the cyclopropyl protons (4H, ~0.5 ppm).
Logic: If the calculated purities from these two independent signals deviate by > 1.0%, it mathematically proves that an unknown impurity is co-resonating (overlapping) with one of the signals, invalidating that specific integration region.
A Guide to Quantitative NMR (qNMR)
Emery Pharma
URL:[Link]
Quantitative NMR Spectroscopy Guidelines
University of Oxford
URL: [Link]
Advantages of Quantitative NMR for the Determination of Relative Response Factors
Enovatia
URL: [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective
National Institutes of Health (NIH) / PMC
URL: [Link]
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination
Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
LC-MS Characterization of 1-(Aminomethyl)cyclopropanamine: A Comparative Guide to Retaining Ultra-Polar Diamines
Executive Summary & The Analytical Challenge In pharmaceutical development, small, highly polar building blocks present a notorious analytical challenge. 1-(Aminomethyl)cyclopropanamine (CAS 143842-25-5)[1] is a prime ex...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Analytical Challenge
In pharmaceutical development, small, highly polar building blocks present a notorious analytical challenge. 1-(Aminomethyl)cyclopropanamine (CAS 143842-25-5)[1] is a prime example. With a molecular weight of just 86.14 g/mol and two primary amine groups attached to a compact cyclopropane ring, this molecule exists as a highly hydrophilic di-cation under standard acidic LC-MS conditions.
The Causality of Failure on Standard C18:
Standard Reversed-Phase (RP) chromatography relies on van der Waals interactions between the analyte's hydrophobic surface area and the C18 alkyl chains. 1-(Aminomethyl)cyclopropanamine has a massive hydration shell and virtually no hydrophobic surface area. Consequently, it elutes in the void volume (
t0
). This causes two critical failures:
Severe Ion Suppression: The analyte co-elutes with unretained matrix salts and the solvent front, extinguishing the electrospray ionization (ESI) signal.
High Chemical Noise: Its low mass-to-charge ratio (
m/z
[M+H]⁺ = 87.1) places it directly in the high-background chemical noise region of the mass spectrometer.
To achieve robust, reproducible quantification, we must abandon standard C18 and adopt orthogonal retention mechanisms[2]. This guide objectively compares three field-proven strategies: HILIC , Mixed-Mode Chromatography (MMC) , and Pre-Column Derivatization .
Strategic Workflow for Ultra-Polar Amines
Before diving into the protocols, it is critical to map the decision-making process. The following workflow illustrates how to select the appropriate analytical strategy based on whether you need to preserve the analyte's native state or if you can afford the time for chemical derivatization.
Decision workflow for selecting an LC-MS strategy for ultra-polar diamines.
Quantitative Data Comparison
The table below summarizes the experimental performance of each strategy compared to the baseline failure of a standard C18 column.
As an application scientist, I design methods that prove their own validity during the run. Below are the detailed, step-by-step methodologies for the three successful strategies.
The Causality: HILIC utilizes a highly polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (>85% Acetonitrile)[3]. The stationary phase immobilizes a water-enriched layer. The highly polar diamine partitions out of the bulk organic mobile phase and into this aqueous layer, resulting in strong retention[2].
Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm)
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B: Acetonitrile (LC-MS Grade)
Gradient: Isocratic hold at 90% B for 1 min, then linear gradient to 50% B over 6 minutes.
Self-Validation Check: Inject Toluene as a void volume (
t0
) marker. The capacity factor (
k′
) of the diamine must be calculated as
k′=(tR−t0)/t0
. The system is validated only if
k′≥2.0
, ensuring the analyte is completely separated from solvent-front ion suppression.
Strategy B: Mixed-Mode Weak Cation Exchange (WCX)
The Causality: Mixed-mode columns, such as the Acclaim Mixed-Mode WCX-1, feature a hydrophobic alkyl chain terminating in a carboxylate group[4]. At pH 5.0, the column's carboxylate groups are deprotonated (anionic), while our diamine is fully protonated (cationic). This creates a powerful electrostatic attraction, while the alkyl chain provides secondary hydrophobic interactions to maintain sharp peak shapes[5].
Column: Thermo Scientific™ Acclaim™ Mixed-Mode WCX-1 (2.1 x 150 mm, 3 µm)
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase B: Acetonitrile
Gradient: 10% B to 60% B over 8 minutes. (Retention is tuned primarily by the ionic strength of Phase A).
Self-Validation Check: Run a system suitability standard containing the diamine and a neutral marker (Uracil ). Because Uracil has no charge, it will elute near the void, unaffected by the cation exchange mechanism. The resolution (
Rs
) between Uracil and the diamine must be
>5.0
to validate the electrostatic retention mechanism.
Strategy C: Pre-Column Derivatization with Fmoc-Cl
The Causality: If direct analysis fails due to the low
m/z
background noise, we must alter the molecule's fundamental chemistry. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) reacts rapidly with primary amines to form stable carbamates[6]. By appending two bulky, highly hydrophobic fluorenyl rings to the diamine, we increase the mass by 444 Da (New [M+H]⁺ = 531.2) and drastically increase the LogP[7]. This transforms the ultra-polar analyte into a highly hydrophobic molecule that retains beautifully on a standard C18 column[8].
Reaction Protocol:
Mix 50 µL of sample with 50 µL of 0.1 M Borate buffer (pH 8.5).
Add 100 µL of 5 mM Fmoc-Cl in Acetonitrile.
Incubate at room temperature for 10 minutes.
Quench the reaction with 10 µL of 1% Formic Acid.
Column: Standard C18 (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm)
Gradient: Standard RP gradient (20% B to 95% B over 10 min).
Self-Validation Check: Process a "Reagent Blank" (Buffer + Fmoc-Cl, no analyte). The LC-MS chromatogram must show the Fmoc-OH hydrolysis peak, but it must show zero signal at the specific MRM transition (
m/z
531.2
→
179.1) of the derivatized analyte. This validates that no false positives are generated by reagent artifacts.
Mechanistic Visualization
To fully grasp why these strategies succeed where C18 fails, we must visualize the dominant physicochemical forces at play in each chromatographic system.
Comparison of chromatographic retention mechanisms for 1-(Aminomethyl)cyclopropanamine.
Conclusion & Recommendation
For the routine LC-MS characterization of 1-(Aminomethyl)cyclopropanamine:
Choose Mixed-Mode WCX if you require the highest robustness and peak shape for direct analysis without sample preparation overhead.
Choose HILIC if you are integrating this analysis into an existing polar-metabolomics workflow.
Choose Fmoc-Cl Derivatization if your mass spectrometer lacks sensitivity in the low-mass region (<
m/z
150) and you require ultimate trace-level quantification.
Tai, H. C., et al. "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry." PubMed (NIH). URL:[Link]
Buszewski, B., et al. "Hydrophilic Interaction Chromatography: A Guide for Practitioners." ResearchGate. URL: [Link]
Constrained Diamines in Drug Discovery: A Comparative Guide to 1-(Aminomethyl)cyclopropanamine and Cyclobutanediamine
As modern medicinal chemistry shifts away from flat, high-molecular-weight heterocycles toward three-dimensional, conformationally restricted scaffolds, the strategic selection of diamine building blocks has become criti...
Author: BenchChem Technical Support Team. Date: April 2026
As modern medicinal chemistry shifts away from flat, high-molecular-weight heterocycles toward three-dimensional, conformationally restricted scaffolds, the strategic selection of diamine building blocks has become critical. Flexible diamines (e.g., ethylenediamine) incur massive entropic penalties upon target binding, while traditional saturated heterocycles (e.g., piperazine) often carry metabolic liabilities and high lipophilicity.
As a Senior Application Scientist, I have structured this guide to objectively compare two highly valuable conformationally restricted diamines (CRDAs): 1-(Aminomethyl)cyclopropanamine and Cyclobutanediamine (specifically the 1,3-isomer). This guide details their physicochemical profiles, the causality behind their selection, and the self-validating experimental protocols required to evaluate them.
Structural & Physicochemical Profiling
While both scaffolds serve to restrict conformational freedom, their distinct geometries and electronic environments dictate entirely different applications in drug design[1].
1-(Aminomethyl)cyclopropanamine: The Compact 1,2-Diamine Surrogate
Although loosely categorized alongside spirocyclic amines in commercial libraries due to its 3D geometry, this molecule is technically a geminally disubstituted cyclopropane.
Causality for Selection: The cyclopropane ring introduces a highly rigid, compact steric boundary. The geminal substitution at C1 forces the primary amine and the aminomethyl group into a tight ~109° tetrahedral exit vector.
Electronic Nuance: The high s-character of the cyclopropane C-C bonds forces the C-N bond of the ring-bound amine to adopt higher p-character. This inductively lowers the pKa of the ring amine (~8.5) compared to the exocyclic aminomethyl group (~10.0). This pKa differential is highly advantageous for selective mono-functionalization during synthesis without requiring complex protecting group strategies [2].
1,3-Cyclobutanediamine: The Piperazine Bioisostere
The 1,3-disubstituted cyclobutane ring exists in distinct cis and trans configurations, with trans-1,3-cyclobutanediamine serving as a premier bioisostere for piperazine.
Causality for Selection: Piperazine contains two secondary ring nitrogens that are highly susceptible to CYP450-mediated N-oxidation and α-carbon oxidative dealkylation. By replacing the ring nitrogens with carbons and moving the amines to exocyclic positions, 1,3-cyclobutanediamine mimics the ~180° extended linear vector of piperazine while drastically improving metabolic half-life[3].
Electronic Nuance: The cross-ring electrostatic repulsion in the cyclobutane core means that once one amine is protonated (pKa1 ~9.5), the basicity of the second amine drops significantly (pKa2 ~8.0), ensuring the molecule is not overly charged at physiological pH, which aids in membrane permeability.
Fig 1. Exit vector logic for selecting constrained diamine scaffolds based on target pharmacophore requirements.
Quantitative Data Comparison
The following table summarizes the consensus physicochemical properties of these scaffolds compared to the legacy piperazine ring.
Property
1-(Aminomethyl)cyclopropanamine
trans-1,3-Cyclobutanediamine
Piperazine (Reference)
Scaffold Type
Gem-disubstituted cyclopropane
1,3-disubstituted cyclobutane
Saturated heterocycle
pKa1 (Typical)
~10.0 (Exocyclic primary)
~9.5 (Primary cycloaliphatic)
9.8 (Secondary amine)
pKa2 (Typical)
~8.5 (Ring-bound primary)
~8.0 (Electrostatic penalty)
5.6 (Secondary amine)
LogP (Consensus)
-0.8
-1.1
-1.5
Exit Vector Angle
~109° (Tetrahedral at C1)
~180° (Pseudo-equatorial)
~180° (Chair equatorial)
Metabolic Liability
Low (Sterically hindered α-carbons)
Low (Strong cycloalkyl C-H bonds)
High (N-oxidation, dealkylation)
Self-Validating Experimental Workflows
To ensure scientific integrity, computational predictions of pKa and LogD for highly strained rings must be empirically validated. Below are the self-validating protocols used in our laboratory to profile these CRDAs [4].
Protocol A: pKa Determination via Potentiometric Titration
Why this method?In silico models often fail to account for the unique s-character of cyclopropane C-N bonds or the cross-ring electrostatic effects in cyclobutane. Potentiometry provides high-fidelity thermodynamic data.
System Calibration (Self-Validation Step): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Concurrently titrate a known standard (e.g., labetalol or piperazine). If the standard's calculated pKa deviates by >0.1 units from literature values, halt and recalibrate.
Sample Preparation: Dissolve 2.0 mg of the diamine in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).
Titration: Under a continuous flow of inert Argon (to prevent CO₂ absorption which forms carbonic acid and skews basic pKa readings), titrate the solution with standardized 0.1 M NaOH from pH 2.0 to 11.0 at 25°C.
Data Fitting: Analyze the first derivative of the titration curve to identify inflection points corresponding to pKa1 and pKa2.
Protocol B: Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS
Why this method? Constrained diamines form complex hydration shells. The shake-flask method physically partitions the ionized and unionized species, providing a true representation of in vivo lipophilicity.
Phase Saturation: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) with each other for 24 hours to prevent volume shifts during the experiment.
Partitioning: Spike 10 µL of a 10 mM DMSO stock of the diamine into a vial containing 1 mL octanol and 1 mL PBS. Vortex vigorously for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
Mass Balance Check (Self-Validation Step): Quantify the concentration in both the aqueous and organic phases using LC-MS/MS. The sum of the calculated moles in both phases must equal the initial spike amount (±10%). A recovery of <90% indicates non-specific binding to the vial or precipitation, invalidating the run.
Calculation: LogD = Log₁₀([Area under curve in Octanol] / [Area under curve in PBS]).
Fig 2. Self-validating experimental workflow for the physicochemical profiling of diamine scaffolds.
Conclusion
The choice between 1-(Aminomethyl)cyclopropanamine and 1,3-Cyclobutanediamine is dictated by the spatial requirements of the target receptor. 1-(Aminomethyl)cyclopropanamine provides a highly compact, structurally rigid 1,2-diamine vector with distinct basicities, ideal for tight binding pockets. Conversely, 1,3-Cyclobutanediamine serves as a metabolically robust, low-lipophilicity bioisostere for piperazine, providing an extended 1,4-vector. Rigorous, self-validating experimental profiling is essential to fully leverage these scaffolds in lead optimization.
References
Drug Hunter (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from:[Link]
Advanced Analytical Workflows for Validating the Stereochemistry of Substituted 1-(Aminomethyl)cyclopropanamines
Executive Summary Substituted 1-(aminomethyl)cyclopropanamines represent a privileged chemical scaffold, most notably recognized for their role as potent, mechanism-based irreversible inhibitors of lysine-specific demeth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Substituted 1-(aminomethyl)cyclopropanamines represent a privileged chemical scaffold, most notably recognized for their role as potent, mechanism-based irreversible inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/B)[1][2]. The biological activity, target selectivity, and FAD-adduct formation of these compounds are exquisitely sensitive to their stereochemistry[2].
Validating the exact spatial arrangement—both the relative configuration (e.g., cis vs. trans relationship of the cyclopropane substituents) and the absolute configuration (e.g., (1R,2S) vs. (1S,2R))—is a critical bottleneck in drug development. Because stereoselective cyclopropanation often yields complex diastereomeric mixtures[3], relying on a single analytical technique is insufficient. This guide objectively compares the leading analytical modalities for stereochemical validation and provides a self-validating, orthogonal experimental workflow.
Comparative Analysis of Analytical Modalities
To establish a highly trustworthy data package, researchers must understand the causality behind each analytical choice. No single method provides a complete stereochemical picture without inherent limitations.
2D NOESY/ROESY NMR Spectroscopy
Performance: The gold standard for determining relative stereochemistry .
Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) relies on dipole-dipole cross-relaxation between spatially proximate protons (< 5 Å). In substituted cyclopropanes, the rigid three-membered ring restricts conformational freedom. Observing a strong NOE cross-peak between the protons of the aminomethyl group and specific ring substituents unambiguously differentiates cis from trans diastereomers.
Limitation: NMR in an achiral environment cannot differentiate enantiomers or assign absolute configuration without the use of Chiral Derivatizing Agents (e.g., Mosher's acid).
Vibrational Circular Dichroism (VCD)
Performance: The premier method for determining absolute configuration in the solution state [4].
Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[5]. Because cyclopropanamines often lack the extended conjugated systems required for Electronic Circular Dichroism (ECD), VCD leverages the robust vibrational backbone of the molecule. By comparing the experimental VCD spectrum to a Density Functional Theory (DFT) simulated spectrum, the absolute configuration is assigned based on the phase agreement of the vibrational bands.
Limitation: Highly dependent on the accuracy of the computational conformational search and DFT functional selection.
Single-Crystal X-ray Diffraction (SCXRD)
Performance: The definitive, orthogonal validation for absolute configuration in the solid state [4].
Causality: SCXRD determines absolute stereochemistry through anomalous scattering of X-rays. For light-atom molecules like cyclopropanamines, anomalous dispersion is weak. Therefore, causality dictates the formation of a salt (e.g., hydrochloride or hydrobromide) to introduce a heavier atom. The resulting diffraction data yields a Flack parameter; a value near 0.0 indicates the correct absolute configuration, while a value near 1.0 indicates the inverted model.
Limitation: Strictly limited by the thermodynamic ability of the molecule to form a high-quality single crystal.
Chiral Supercritical Fluid Chromatography (SFC)
Performance: The optimal technique for high-throughput enantiomeric excess (ee%) determination and preparative separation.
Causality: SFC utilizes supercritical CO₂, which possesses higher diffusivity and lower viscosity than standard HPLC solvents. This is critical for polar, basic amines like 1-(aminomethyl)cyclopropanamines, which notoriously suffer from peak tailing in traditional HPLC. SFC provides sharp, baseline-resolved peaks on chiral stationary phases.
Quantitative Data Presentation: Method Comparison
Analytical Modality
Primary Output
Sample Requirement
Throughput
Key Limitation
Chiral SFC
Enantiomeric Excess (ee%)
< 1 mg
High (Minutes)
Requires reference standards for absolute assignment.
2D NOESY NMR
Relative Stereochemistry
5–10 mg
Medium (Hours)
Cannot determine absolute configuration alone.
VCD Spectroscopy
Absolute Configuration
10–15 mg
Low (Days for DFT)
Requires extensive computational modeling (DFT).
SCXRD
Absolute Configuration
Single Crystal
Low (Days)
Entirely dependent on successful crystal growth.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following step-by-step workflow utilizes a self-validating system where relative and absolute configurations are orthogonally confirmed.
Step 1: Diastereomeric Separation and ee% Determination (Chiral SFC)
Dissolve the synthesized 1-(aminomethyl)cyclopropanamine mixture in HPLC-grade methanol (1 mg/mL).
Inject onto a Chiral SFC system equipped with an amylose/cellulose-based chiral stationary phase (e.g., Chiralpak AD-H or IG).
Elute using a gradient of supercritical CO₂ and an alcohol modifier containing 0.1% diethylamine (DEA) to suppress secondary amine interactions and prevent peak tailing.
Collect the resolved enantiomeric fractions and evaporate under reduced pressure to yield stereopure isolates (ee > 99%).
Dissolve 10 mg of the stereopure isolate in 600 µL of CDCl₃ or DMSO-
d6
.
Acquire standard 1D spectra (¹H, ¹³C) followed by 2D COSY and HSQC to assign all proton and carbon resonances.
Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (typically 300–500 ms).
Map the NOE cross-peaks. An NOE between the methylene protons of the aminomethyl group and the adjacent cyclopropyl ring proton confirms a cis relationship.
Step 3: Absolute Configuration via VCD and DFT
Experimental: Dissolve 15 mg of the assigned diastereomer in 200 µL of CDCl₃. Record the IR and VCD spectra in a BaF₂ cell with a 100 µm path length over the 1800–900 cm⁻¹ region (accumulating for ~4 hours to ensure a high signal-to-noise ratio).
Computational: Perform a conformational search using Molecular Mechanics (e.g., MMFF94). Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory[5].
Simulate the IR and VCD spectra for the (1R,2S) and (1S,2R) models.
Overlay the Boltzmann-averaged theoretical spectra with the experimental data. A positive phase match of the dominant vibrational bands assigns the absolute configuration.
Step 4: Orthogonal Confirmation (SCXRD)
Convert the free amine to a hydrochloride salt by treating the sample with 1.0 M HCl in diethyl ether.
Grow single crystals via slow vapor diffusion (e.g., dissolving the salt in minimal methanol and diffusing diethyl ether into the system).
Mount a suitable crystal and collect diffraction data using a diffractometer equipped with a Cu-Kα source (λ = 1.5418 Å) to maximize the anomalous scattering of the chloride ion.
Solve the structure and refine the Flack parameter. A Flack parameter of
0.02±0.03
definitively validates the VCD assignment[4].
Workflow Visualization
Fig 1: Self-validating workflow for cyclopropanamine stereochemical assignment.
References
Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. National Institutes of Health (NIH). [Link]
Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. National Institutes of Health (NIH).[Link]
Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. ACS Publications.[Link]
Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton.[Link]
Beyond the Rosenfeld Equation: Computation of Vibrational Circular Dichroism Spectra for Anisotropic Solutions. ACS Publications.[Link]
Operational Guide: Safe Handling and Disposal of 1-(Aminomethyl)cyclopropanamine
As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and spirocyclic scaffolds—1-(Aminomethyl)cyclopropanamine (CAS:) is a highly reactive aliph...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and spirocyclic scaffolds—1-(Aminomethyl)cyclopropanamine (CAS:) is a highly reactive aliphatic diamine. While invaluable to drug development, its structural properties present severe corrosive and reactive hazards. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe neutralization and disposal of this compound.
Physicochemical Profile & Hazard Causality
To safely manage chemical waste, operators must first understand the structural causality behind the compound's hazards. The table below summarizes the quantitative data and the operational implications of its physical properties.
Parameter
Value
Operational Implication & Causality
CAS Registry Number
Essential for tracking waste manifests and accessing specific SDS databases.
Molecular Formula
C₄H₁₀N₂
The high nitrogen-to-carbon ratio dictates profound basicity and nucleophilicity[1].
Direct contact or exposure to concentrated vapors leads to immediate, irreversible corneal damage[4].
The Causality of the Hazard
The compact steric environment of the cyclopropyl ring forces the two primary amine groups into close proximity. When exposed to acids (even atmospheric carbonic acid or moisture), the amines rapidly undergo protonation. This acid-base neutralization is highly exothermic . If raw, undiluted 1-(Aminomethyl)cyclopropanamine is poured directly into a standard acidic waste stream, the sudden release of thermal energy can cause localized boiling of the solvent. This violently aerosolizes the unreacted, corrosive freebase into the breathing zone. Therefore, controlled dilution and thermal management are non-negotiable prerequisites for its disposal.
Standard Operating Procedure (SOP): Controlled Neutralization & Disposal
This protocol transforms the hazardous, volatile freebase into a stable, non-volatile dihydrochloride salt prior to final disposal.
Prerequisites: All steps must be performed inside a certified chemical fume hood. Operators must wear heavy-duty nitrile gloves, splash goggles, and a chemical-resistant lab coat.
Step 1: Primary Dilution
Transfer the residual 1-(Aminomethyl)cyclopropanamine into an Erlenmeyer flask. Dilute the amine with a compatible, non-reactive solvent (e.g., deionized water or ethanol) at a minimum ratio of 1:10 (amine:solvent).
Scientific Rationale: Dilution increases the thermal mass of the system, acting as a heat sink to absorb the enthalpy of neutralization and prevent flash-boiling.
Step 2: Thermal Management
Submerge the flask in an ice-water bath. Secure it with a clamp to prevent tipping. Allow the solution to equilibrate to approximately 0–5 °C.
Step 3: Dropwise Neutralization
Using an addition funnel, slowly introduce 1M Hydrochloric Acid (HCl) dropwise while stirring continuously with a magnetic stir bar.
Scientific Rationale: Slow addition ensures that the heat generated by the formation of the dihydrochloride salt is rapidly dissipated into the ice bath, preventing thermal runaway.
Step 4: Self-Validating pH Verification
Periodically pause the addition of HCl and test the solution using pH indicator paper. Continue the dropwise addition until the solution reaches a neutral pH (pH 6.0 – 8.0).
Scientific Rationale: This step creates a self-validating system. A neutral pH confirms the complete conversion of the volatile freebase into its stable salt. If the pH remains alkaline (>8.0), the hazard persists, and further neutralization is required.
Step 5: Waste Segregation
Once validated as neutral, transfer the aqueous salt solution into a designated "Aqueous Corrosive Waste" or "Aqueous Halogenated Waste" container (due to the presence of chloride ions). Final destruction must be performed via high-temperature incineration by a licensed facility[4].
Disposal Workflow Visualization
Workflow for the safe neutralization and disposal of 1-(Aminomethyl)cyclopropanamine.
Emergency Spill Protocol
In the event of an accidental spill outside of primary containment:
Evacuate and Ventilate: Clear the immediate area and ensure maximum room ventilation to disperse volatile amine vapors[4].
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Never use sawdust or combustible materials, as the heat of the amine's reaction with ambient moisture could ignite them.
In Situ Neutralization: Carefully spray a dilute, weak acid (such as 5% acetic acid or sodium bisulfate solution) over the absorbed spill to neutralize the freebase before sweeping it up.
Collection: Scoop the neutralized mixture into a heavy-duty, sealable polyethylene container for hazardous waste disposal.
References
NextSDS. "Cyclopropylamine — Chemical Substance Information". NextSDS Database.[Link]